molecular formula C8H4BrF2N B1322119 7-Bromo-4,5-difluoro-1H-indole CAS No. 877160-16-2

7-Bromo-4,5-difluoro-1H-indole

Cat. No.: B1322119
CAS No.: 877160-16-2
M. Wt: 232.02 g/mol
InChI Key: PTDVLYWVIHHMMC-UHFFFAOYSA-N
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Description

7-Bromo-4,5-difluoro-1H-indole is a useful research compound. Its molecular formula is C8H4BrF2N and its molecular weight is 232.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4,5-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDVLYWVIHHMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624537
Record name 7-Bromo-4,5-difluoro-1H-indole
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877160-16-2
Record name 7-Bromo-4,5-difluoro-1H-indole
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Record name 7-bromo-4,5-difluoro-1H-indole
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Foundational & Exploratory

Synthesis and characterization of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of complex therapeutic agents. The unique substitution pattern of bromine and fluorine atoms on the indole core can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound. The document includes a hypothetical, yet plausible, experimental protocol for its synthesis, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate understanding and replication in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3][4] Specifically, the incorporation of fluorine atoms can increase metabolic stability and binding affinity, while bromine can serve as a handle for further functionalization through cross-coupling reactions.[5] this compound, with its distinct substitution pattern, presents a valuable scaffold for the development of novel therapeutics. This guide outlines a potential synthetic approach and the expected analytical characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline derivative, followed by the construction of the indole ring system. A common and versatile method for indole synthesis is the Fischer indole synthesis.[2] However, for this specific substitution pattern, a multi-step synthesis starting from a commercially available difluoroaniline is proposed.

Synthetic Pathway

The proposed synthesis commences with the bromination of 2,3-difluoroaniline, followed by a series of transformations to introduce the necessary functionalities for indole ring formation, potentially via a Madelung or a related cyclization reaction.

Synthesis_Pathway A 2,3-Difluoroaniline B 2-Bromo-3,4-difluoroaniline A->B NBS, Acetonitrile C N-(2-Bromo-3,4-difluorophenyl)acetamide B->C Acetyl Chloride, Pyridine D This compound C->D LDA, THF, -78 °C to rt

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3,4-difluoroaniline

  • To a solution of 2,3-difluoroaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Bromo-3,4-difluoroaniline.

Step 2: Synthesis of N-(2-Bromo-3,4-difluorophenyl)acetamide

  • Dissolve 2-Bromo-3,4-difluoroaniline (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-Bromo-3,4-difluorophenyl)acetamide.

Step 3: Synthesis of this compound

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add a solution of N-(2-Bromo-3,4-difluorophenyl)acetamide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Physical and Spectroscopic Data

The following table summarizes the expected physical and spectroscopic data for this compound.

PropertyExpected Value
Molecular Formula C₈H₄BrF₂N
Molecular Weight 232.03 g/mol
Appearance Off-white to light brown solid
Melting Point Not reported; expected to be a solid at room temp.
¹H NMR (DMSO-d₆) δ ~11.5 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆) Expected signals in the aromatic region (δ 100-150 ppm) with C-F and C-Br couplings.
¹⁹F NMR (DMSO-d₆) Two distinct signals for the two fluorine atoms.
Mass Spectrometry (ESI) m/z [M-H]⁻ calculated for C₈H₃BrF₂N⁻: 230.9495; found: 230.9495.
Characterization Workflow

A standard workflow for the characterization of the final compound is outlined below.

Characterization_Workflow Start Synthesized Compound Purification Column Chromatography Start->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS MP Melting Point Determination Structure->MP Final Characterized this compound NMR->Final MS->Final MP->Final

Caption: General workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established organic chemistry principles to afford the target compound. The outlined characterization workflow ensures the structural integrity and purity of the final product. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related halogenated indoles in the design of novel bioactive molecules.

References

Technical Guide: Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable reference for researchers working with this and structurally related molecules. The guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR data for indole derivatives.

Chemical Structure and Atom Numbering

The structural integrity and purity of this compound are paramount for its application in research and drug development. The chemical structure and standard numbering convention for the indole ring are depicted below. This numbering is used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and serve as a guideline for spectral interpretation. Actual experimental values may vary.

Predicted ¹H NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H~8.5br s-
H-2~7.4t~2.5
H-3~6.6t~2.5
H-6~7.2t~9.0
Predicted ¹³C NMR Data
PositionChemical Shift (δ, ppm)
C-2~125
C-3~103
C-3a~128
C-4~148 (d, JC-F ≈ 245 Hz)
C-5~145 (d, JC-F ≈ 240 Hz)
C-6~115 (d, JC-F ≈ 15 Hz)
C-7~105
C-7a~130

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents for indole derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆). For this compound, DMSO-d₆ is recommended to ensure the observation of the N-H proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up an NMR experiment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS, optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters (¹H or ¹³C) F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectrum K->L M Peak Picking and Integration L->M

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Data Analysis and Interpretation

The analysis of the acquired spectra involves the assignment of each signal to a specific proton or carbon atom in the molecule. For this compound, the following considerations are crucial:

  • ¹H NMR:

    • The N-H proton will likely appear as a broad singlet.

    • The aromatic protons will exhibit splitting patterns (doublets, triplets) due to coupling with neighboring protons and potentially with fluorine atoms. The magnitude of the coupling constants (J-values) will be key to assigning the relative positions of the protons.

  • ¹³C NMR:

    • The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets.

    • Carbons that are two or three bonds away from a fluorine atom may also show smaller couplings.

    • The carbon attached to the bromine atom will be influenced by the halogen's electron-withdrawing and anisotropic effects.

By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC if necessary, a complete and unambiguous assignment of the molecular structure can be achieved.

Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)11.0 - 12.0br s-
H27.3 - 7.5tJ ≈ 2.5
H36.5 - 6.7tJ ≈ 2.5
H67.0 - 7.2ddJ(H6-F5) ≈ 8-10, J(H6-H?) ≈ 1-2

Predictions are based on typical chemical shifts for indole protons, with adjustments for the electronic effects of the bromine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a125 - 130
C4145 - 150 (d, J(C4-F4) ≈ 240-250)
C5140 - 145 (d, J(C5-F5) ≈ 240-250)
C6110 - 115 (d, J(C6-F5) ≈ 15-20)
C7105 - 110
C7a130 - 135

Predicted chemical shifts and coupling constants are influenced by the strong electronegativity of the fluorine atoms and the heavy atom effect of bromine.

Table 3: Predicted FTIR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H3350 - 3450Stretching
C-H (aromatic)3050 - 3150Stretching
C=C (aromatic)1580 - 1620Stretching
C-N1250 - 1350Stretching
C-F1000 - 1200Stretching
C-Br500 - 600Stretching
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺231, 233Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio).
[M-H]⁺230, 232Loss of a hydrogen atom.
[M-Br]⁺152Loss of the bromine atom.
[M-HCN]⁺204, 206Fragmentation of the indole ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • The method of introduction will depend on the mass spectrometer setup. For a solid sample, direct insertion probe (DIP) or coupling with a gas chromatograph (GC-MS) can be used.

    • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization Method (Electron Ionization - EI):

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer:

    • Scan Range: m/z 50 - 500.

    • Scan Rate: 1-2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

    • Analyze the major fragment ions to deduce the fragmentation pathways.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS MS Compound->MS Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Final Structure Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Interrelationship of spectroscopic techniques for the structural elucidation of an organic molecule.

Physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide consolidates known information from supplier specifications and provides context based on the properties of structurally related compounds.

Core Properties and Data

This compound is a substituted indole with the chemical formula C₈H₄BrF₂N.[1] Its structure features a bromine atom at the 7-position and fluorine atoms at the 4- and 5-positions of the indole ring. This unique substitution pattern is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of fluorine atoms can further enhance biological activity and improve pharmacokinetic profiles.[4][5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 877160-16-2[7][8]
Molecular Formula C₈H₄BrF₂N[1]
Molecular Weight 232.02 g/mol [1]
Appearance Powder[7]
Storage Temperature Room Temperature[7]

Spectral and Analytical Data

Detailed experimental spectral data for this compound are not widely published. However, standard analytical techniques would be employed for its characterization.

Expected Analytical Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds and will show distinct signals for the two fluorine atoms at the 4- and 5-positions.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Researchers synthesizing or using this compound should perform these analyses to confirm its identity and purity.

Reactivity and Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its synthesis would likely follow established methods for the preparation of substituted indoles. A potential synthetic approach could involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction from appropriately substituted aniline and alkyne precursors.

General Synthetic Workflow (Hypothetical):

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Aniline Substituted Aniline Palladium-catalyzed\nCyclization Palladium-catalyzed Cyclization Substituted Aniline->Palladium-catalyzed\nCyclization Alkyne Precursor Alkyne Precursor Alkyne Precursor->Palladium-catalyzed\nCyclization This compound This compound Palladium-catalyzed\nCyclization->this compound

Caption: Hypothetical synthetic workflow for this compound.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery

The indole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[3][9][10] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]

Given these characteristics, this compound represents a valuable scaffold for the development of new therapeutic agents. The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.

Logical Relationship for Drug Discovery Potential:

G Indole Scaffold Privileged Indole Scaffold Enhanced Biological Activity Enhanced Biological Activity Indole Scaffold->Enhanced Biological Activity Fluorine Substitution Fluorine Substitution Fluorine Substitution->Enhanced Biological Activity Improved PK Properties Improved Pharmacokinetic Properties Fluorine Substitution->Improved PK Properties Bromine at C7 Bromine at C7 Position Site for Further Derivatization Site for Further Derivatization Bromine at C7->Site for Further Derivatization Drug Discovery Potential Drug Discovery Potential Enhanced Biological Activity->Drug Discovery Potential Improved PK Properties->Drug Discovery Potential Site for Further Derivatization->Drug Discovery Potential

Caption: Factors contributing to the drug discovery potential of this compound.

Conclusion

This compound is a promising but currently under-characterized compound. Its unique combination of a privileged indole scaffold with strategic halogenation suggests significant potential for applications in medicinal chemistry and materials science. Further experimental investigation into its physical properties, synthetic accessibility, and biological activity is warranted to fully explore its utility. This guide serves as a foundational resource for researchers interested in this and related fluorinated indole derivatives.

References

Technical Guide: Crystal Structure of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 7-Bromo-4,5-difluoro-1H-indole. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain as of the last update of this document.

This guide will, therefore, provide a representative example of the data presentation, experimental protocols, and visualizations that would be included in a technical whitepaper for a related, hypothetical bromo-fluoro-indole derivative, referred to herein as Compound X. This is intended to serve as a template for what such a guide would entail should the crystal structure of this compound become available.

Introduction to the Crystallography of Bromo-Fluoro-Indole Derivatives

Indole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Bromine substitution can provide a site for further chemical modification and can also influence biological activity.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the precise geometry of a molecule influences its interaction with biological targets.

  • Drug Design and Optimization: Guiding the design of new derivatives with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

While the specific crystal structure for this compound is not yet determined, the following sections illustrate the type of in-depth information that a crystallographic study would provide.

Physicochemical Properties of this compound

While a full crystal structure is unavailable, some basic physicochemical properties can be found in chemical databases.

PropertyValue
Molecular Formula C₈H₄BrF₂N
Molecular Weight 232.03 g/mol
CAS Number 877160-16-2
Appearance Powder
InChI Key PTDVLYWVIHHMMC-UHFFFAOYSA-N

Hypothetical Crystallographic Data for a Bromo-Fluoro-Indole (Compound X)

The following table summarizes the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a5.89 Å
b13.45 Å
c21.03 Å
α, β, γ90°, 90°, 90°
Volume 1665.4 ų
Z 8
Calculated Density 1.845 g/cm³
Absorption Coefficient 4.55 mm⁻¹
F(000) 912
Crystal Size 0.25 x 0.15 x 0.10 mm³
Theta range for data collection 2.5° to 28.0°
Reflections collected 15480
Independent reflections 3870 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.085
R indices (all data) R₁ = 0.048, wR₂ = 0.092

Experimental Protocols

This section details the methodologies that would be employed to obtain the data presented above.

Synthesis and Crystallization

The synthesis of bromo-fluoro-indole derivatives often involves multi-step reaction sequences. A common approach is the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

Synthesis of Compound X (Illustrative): A solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) and a fluorinated ketone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the indole derivative.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures would be screened to find the optimal conditions. For a bromo-fluoro-indole, solvents such as ethanol, ethyl acetate, or a mixture of hexane and dichloromethane might be suitable.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality would be mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is kept at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from chemical synthesis to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials reaction Chemical Reaction start->reaction 1. Reaction Setup purification Column Chromatography reaction->purification 2. Work-up dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation 3. Saturation crystals Single Crystals evaporation->crystals 4. Growth mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection 5. Diffraction processing Data Processing data_collection->processing 6. Integration solving Structure Solution processing->solving refinement Structure Refinement solving->refinement 7. Phasing validation Validation & CIF refinement->validation 8. Finalization end Crystallographic Data validation->end Final Structure

General workflow for crystal structure determination.
Hypothetical Signaling Pathway Modulation

Indole derivatives are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and nuclear receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bromo-fluoro-indole derivative, for instance, by inhibiting a key kinase.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation gene_expression->proliferation inhibitor Bromo-Fluoro-Indole (Compound X) inhibitor->raf

Hypothetical inhibition of the Raf-MEK-ERK pathway.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide outlines the critical information that such a study would provide. The detailed structural data, obtained through the experimental procedures described, would be of significant value to researchers in the fields of medicinal chemistry and drug development. The availability of a crystal structure would enable more rational drug design efforts and a deeper understanding of the structure-activity relationships of this class of compounds. It is hoped that future research will lead to the successful crystallization and structural determination of this and other related bromo-fluoro-indole derivatives.

An In-depth Technical Guide on the Solubility of 7-Bromo-4,5-difluoro-1H-indole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility prediction, a detailed experimental protocol for quantitative determination, and a standardized workflow for analysis.

Predicted Solubility Profile

The solubility of this compound in various organic solvents is predicted based on its structure, which features a polar indole ring with hydrogen bonding capability (N-H), and lipophilic regions due to the bromo and difluoro substitutions. The following table summarizes the expected solubility at room temperature.

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe highly polar nature of DMF can effectively solvate the polar N-H group and the indole ring system through dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with polar functional groups.
Acetonitrile (ACN)ModerateAcetonitrile's polarity allows for good interaction with the indole, though it is a weaker solvent than DMF or DMSO.
Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor and has a moderate dielectric constant, allowing for dissolution of both polar and non-polar moieties of the molecule.
Polar Protic MethanolModerate to HighMethanol can act as both a hydrogen bond donor and acceptor, facilitating interactions with the indole's N-H and the electronegative fluorine and bromine atoms.
EthanolModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Non-Polar Dichloromethane (DCM)Moderate to LowThe halogenated nature of DCM provides some capacity to dissolve the bromo- and difluoro- substituted parts of the molecule, but it is less effective for the polar indole ring.
TolueneLowThe aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[1]
HexanesLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[1]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents.[1] This method is followed by High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions B Equilibration A->B C Phase Separation B->C D Sample Collection and Preparation C->D E Quantification by HPLC D->E F Calculation of Solubility E->F

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.[1]

    • Securely cap the vials to prevent solvent evaporation.[1]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).[1]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[1]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.[1]

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.[1]

    • Attach a syringe filter and dispense the filtered solution into a clean vial.[1]

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).[1]

    • Inject the diluted sample solution into the HPLC system and record the peak area.[1]

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.[1]

    • Express the solubility in appropriate units, such as mg/mL or mol/L.[1]

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For any drug development or research application, it is imperative to perform these experimental evaluations to obtain precise solubility data.

References

Starting materials for the synthesis of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 7-Bromo-4,5-difluoro-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust and well-established methodology, the Fischer indole synthesis, utilizing commercially available starting materials. Detailed experimental protocols, quantitative data based on analogous transformations, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing with the commercially available (2-Bromo-4,5-difluorophenyl)hydrazine. The core of this strategy is the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine with a carbonyl compound.[1][3][4] In this proposed route, pyruvic acid is employed as the carbonyl partner to generate an intermediate indole-2-carboxylic acid, which is subsequently decarboxylated to afford the target 1H-indole.

Experimental Protocols

Step 1: Synthesis of this compound-2-carboxylic acid

This step involves the formation of the indole ring via the Fischer indole synthesis.

Materials:

  • (2-Bromo-4,5-difluorophenyl)hydrazine

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

  • In a round-bottom flask, (2-Bromo-4,5-difluorophenyl)hydrazine (1.0 equivalent) and pyruvic acid (1.1 equivalents) are dissolved in ethanol.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the hydrazone formation is complete, the solvent is removed under reduced pressure.

  • The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, the hydrazone can be dissolved in glacial acetic acid, and concentrated sulfuric acid can be added dropwise at a controlled temperature.

  • The reaction mixture is heated at 80-120 °C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound-2-carboxylic acid, which can be purified further by recrystallization if necessary.

Step 2: Decarboxylation to this compound

This final step involves the removal of the carboxylic acid group at the 2-position of the indole ring.

Materials:

  • This compound-2-carboxylic acid

  • Quinoline

  • Copper powder (catalyst)

  • Dichloromethane

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for high-temperature reactions and purification apparatus

Procedure:

  • This compound-2-carboxylic acid (1.0 equivalent) is suspended in quinoline in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of copper powder is added to the suspension.

  • The mixture is heated to 200-230 °C with stirring. The evolution of carbon dioxide should be observed.

  • The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of gas evolution and TLC analysis.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid solution (to remove quinoline), saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and reaction conditions for analogous transformations reported in the literature.

StepReactionStarting MaterialsKey ReagentsTemperature (°C)Time (h)Yield (%)
1Fischer Indole Synthesis(2-Bromo-4,5-difluorophenyl)hydrazine, Pyruvic acidPolyphosphoric acid80-1202-460-80
2DecarboxylationThis compound-2-carboxylic acidQuinoline, Copper powder200-2301-370-90

Visualizing the Synthesis

The following diagrams illustrate the key signaling pathway and the overall experimental workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Phenylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Intermediate Di-imine D->E F Cyclization & Aromatization E->F -NH3 G Indole F->G

Caption: Key steps of the Fischer indole synthesis mechanism.

Synthetic Workflow

Synthesis_Workflow Start (2-Bromo-4,5-difluorophenyl)hydrazine + Pyruvic acid Step1 Fischer Indole Synthesis (PPA, 80-120°C) Start->Step1 Intermediate This compound-2-carboxylic acid Step1->Intermediate Step2 Decarboxylation (Quinoline, Cu, 200-230°C) Intermediate->Step2 Purification Column Chromatography Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthetic route for this compound.

References

Regioselective Synthesis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of 7-Bromo-4,5-difluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document outlines two primary synthetic strategies, providing detailed experimental protocols and comparative data to assist researchers in its preparation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. Halogenation of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the synthesis of this compound presents a regiochemical challenge, requiring precise control over the introduction of the bromine substituent. This guide explores two viable synthetic pathways: the direct electrophilic bromination of 4,5-difluoro-1H-indole and the Fischer indole synthesis from a pre-brominated precursor.

Synthetic Strategies

Two principal routes for the regioselective synthesis of this compound are presented below.

Route A: Electrophilic Bromination of 4,5-difluoro-1H-indole

This approach involves the direct bromination of commercially available 4,5-difluoro-1H-indole. The key to this synthesis is the selection of a suitable brominating agent and reaction conditions to favor substitution at the C7 position. The electron-withdrawing nature of the fluorine atoms at C4 and C5 deactivates the benzene portion of the indole ring, while the pyrrole ring remains electron-rich. Steric hindrance and the electronic directing effects of the fluorine substituents are critical factors in achieving the desired regioselectivity.

Electrophilic Bromination 4,5-Difluoro-1H-indole 4,5-Difluoro-1H-indole This compound This compound 4,5-Difluoro-1H-indole->this compound Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->this compound Solvent_Catalyst Solvent / Catalyst Solvent_Catalyst->this compound

Caption: Synthetic pathway for this compound via electrophilic bromination.

Route B: Fischer Indole Synthesis

The Fischer indole synthesis provides a robust alternative for constructing the indole ring with the desired substitution pattern already in place. This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting material is (2-bromo-4,5-difluorophenyl)hydrazine.

Fischer Indole Synthesis Hydrazine (2-bromo-4,5-difluorophenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Carbonyl Glycolaldehyde or equivalent Carbonyl->Hydrazone Indole This compound Hydrazone->Indole Cyclization Acid_Catalyst Acid Catalyst (e.g., H2SO4, PPA) Acid_Catalyst->Indole

Caption: Fischer indole synthesis route to this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the proposed synthetic routes.

Protocol 1: Regioselective Bromination of 4,5-difluoro-1H-indole

Materials:

  • 4,5-difluoro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,5-difluoro-1H-indole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Fischer Indole Synthesis of this compound

Part A: Synthesis of (2-bromo-4,5-difluorophenyl)hydrazine

Materials:

  • 1-Bromo-2-nitro-4,5-difluorobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sodium sulfite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Reduce 1-bromo-2-nitro-4,5-difluorobenzene to 2-bromo-4,5-difluoroaniline using a standard procedure such as reduction with SnCl₂·2H₂O in concentrated HCl.

  • To a cooled (0-5 °C) solution of 2-bromo-4,5-difluoroaniline (1.0 eq) in aqueous HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution.

  • Acidify the resulting mixture with concentrated HCl and heat to complete the reduction to the hydrazine hydrochloride salt.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-bromo-4,5-difluorophenyl)hydrazine.

Part B: Fischer Indole Synthesis

Materials:

  • (2-bromo-4,5-difluorophenyl)hydrazine

  • Glycolaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA) or sulfuric acid in ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Combine (2-bromo-4,5-difluorophenyl)hydrazine (1.0 eq) and glycolaldehyde dimethyl acetal (1.1 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.

  • Alternatively, the hydrazone can be pre-formed and isolated before proceeding.

  • Add the hydrazone mixture to polyphosphoric acid preheated to 80-100 °C, or continue heating the ethanolic solution under reflux.

  • Maintain the reaction at temperature for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Electrophilic BrominationRoute B: Fischer Indole Synthesis
Starting Material 4,5-difluoro-1H-indole(2-bromo-4,5-difluorophenyl)hydrazine
Key Reagents N-BromosuccinimideGlycolaldehyde, Acid Catalyst
Number of Steps 12 (from aniline)
Typical Yield Moderate to GoodModerate
Regioselectivity Potentially challengingHigh
Scalability GoodModerate

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₄BrF₂N
Molecular Weight 232.03 g/mol
Appearance Off-white to light brown solid
Melting Point Not reported, expected >100 °C
¹H NMR (DMSO-d₆) Expected signals for aromatic and NH protons
¹³C NMR (DMSO-d₆) Expected signals for indole carbons
Mass Spectrometry (EI) m/z (M⁺) ≈ 231, 233 (isotopic pattern for Br)

Conclusion

This technical guide provides a comprehensive overview of two viable synthetic routes for the regioselective preparation of this compound. The choice between direct bromination and the Fischer indole synthesis will depend on the availability of starting materials, desired scale, and the capabilities for controlling regioselectivity. The detailed protocols and comparative data herein should serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development. Further optimization of the reaction conditions for either route may be necessary to achieve higher yields and purity.

Potential Biological Activity of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 7-Bromo-4,5-difluoro-1H-indole based on published data for structurally related halogenated indole compounds. To date, no specific biological data for this compound has been found in the public domain. The information presented herein is intended to guide future research and is not indicative of proven biological effects for this specific molecule.

Introduction

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Halogenation of the indole ring is a common strategy in drug design to modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[5][6][7] The presence of both bromine and fluorine atoms on the this compound scaffold suggests the potential for a unique combination of electronic and lipophilic properties that could translate into significant biological activity. This technical guide will explore the plausible biological activities of this compound by examining the established effects of other brominated, fluorinated, and multi-halogenated indoles.

Inferred Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound could be hypothesized to possess antimicrobial, antiviral, anticancer, and neuroprotective properties.

Antimicrobial and Antifungal Activity

Halogenated indoles have demonstrated significant antimicrobial properties.[8][9][10][11] Brominated indoles, in particular, have shown efficacy against a range of pathogenic bacteria.[8][9] Multi-halogenated indoles have exhibited potent activity against drug-resistant bacteria like Staphylococcus aureus (including MRSA) and fungal pathogens such as Candida species.[6][10][11]

The proposed mechanisms for antimicrobial action include the inhibition of biofilm formation and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6][10][11] The position of halogen atoms on the indole ring is critical for activity, with substitutions at the C4, C5, and C6 positions being identified as favorable for antifungal effects.[6]

Table 1: Antimicrobial Activity of Selected Halogenated Indoles

CompoundTarget OrganismActivity MetricValueReference
4,6-dibromoindoleCandida speciesMIC10–50 µg/mL[6]
5-bromo-4-chloroindoleCandida speciesMIC10–50 µg/mL[6]
6-bromo-4-iodoindoleStaphylococcus aureusMIC20–30 μg/mL[10][11][12]
4-bromo-6-chloroindoleStaphylococcus aureusMIC20–30 μg/mL[10][11][12]
Brominated Indole 74Gram-negative bacteriaMIC2 to 4 μg/mL[9]
Antiviral Activity

The incorporation of fluorine into the indole nucleus has been a successful strategy in the development of potent antiviral agents.[1][13][14] Fluorinated indole derivatives have shown remarkable activity against HIV-1 and Hepatitis C Virus (HCV).[1][13] For instance, some fluorinated indole-carboxamides exhibit potent inhibition of HIV-1 replication with EC50 values in the nanomolar range.[13]

Table 2: Antiviral Activity of Selected Fluorinated Indoles

Compound ClassTarget VirusActivity MetricValue RangeReference
Fluorinated indole-carboxamidesHIV-1 WTEC502.0–5.8 nM[13]
C-7 Heteroaryl-carboxamide fluorinated indolesNot SpecifiedEC500.0058–0.057 nM[13]
2-furyl and fluorinated sugar combinationHCVNot SpecifiedStrongest anti-HCV activity[1]
Anticancer Activity

The indole scaffold is a key component of many anticancer agents.[5] Halogen substitutions, particularly with chlorine and bromine, have been shown to significantly enhance the anticancer activity of indole derivatives.[5] Potential mechanisms of action for anticancer indoles include the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of tubulin polymerization.[5][15][16]

Table 3: Anticancer Activity of a Selected Brominated Indole

CompoundCell LineActivity MetricValueReference
6-BromoisatinHT29IC50~100 µM[8]
6-BromoisatinCaco-2IC50~100 µM[8]
Neuroprotective and CNS Activity

Indole derivatives are well-known for their activity within the central nervous system (CNS).[2][3][17] They are being investigated for the treatment of neurodegenerative diseases due to their potential to mitigate oxidative stress and disaggregate amyloid plaques.[18][19] The indole nucleus is a core feature of the neurotransmitter serotonin, and many indole-containing compounds interact with various receptors in the brain.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays, based on those used for analogous halogenated indoles.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Suspension: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth with microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[8]

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and microbial pathogenesis.

Inhibition of NF-κB Signaling in Inflammation

Certain brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Inhibition of this translocation would downregulate the production of inflammatory mediators.

NF_kappa_B_Inhibition Potential Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, PGE2) ProInflammatory_Genes->Inflammatory_Mediators Leads to Compound 7-Bromo-4,5-difluoro- 1H-indole (Hypothesized) Compound->NFkB Inhibits Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Indole-based compounds have been developed as EGFR inhibitors.[15]

EGFR_Inhibition Potential EGFR Inhibition Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Compound 7-Bromo-4,5-difluoro- 1H-indole (Hypothesized) Compound->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for systematically evaluating the potential biological activities of a novel compound.

Experimental_Workflow General Workflow for Biological Activity Screening Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Inactive Inactive Hit_Identification->Inactive No Activity Active Active Hit_Identification->Active Activity Detected Secondary_Assays Secondary Assays (Dose-response, Specificity) Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme inhibition, Pathway analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Promising_Lead Promising Lead Compound Lead_Optimization->Promising_Lead Active->Secondary_Assays

Caption: A general experimental workflow for screening novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on analogous halogenated indoles provides a strong rationale for investigating its potential as a therapeutic agent. The presence of both bromo and difluoro substitutions on the indole scaffold suggests that this compound could exhibit potent and multifaceted biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for initiating the biological evaluation of this promising compound. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential for future drug development.

References

A Technical Guide to 7-Bromo-4,5-difluoro-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, commercial availability, and key safety information for this compound. While specific experimental protocols for the synthesis and application of this compound are not extensively available in the public domain, this guide presents general synthetic strategies for substituted indoles that can be adapted for its preparation.

Physicochemical Properties and Commercial Availability

This compound is a halogenated and fluorinated indole that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring of the indole scaffold, offers unique electronic properties and opportunities for further functionalization.

A summary of its key identifiers and physicochemical properties is presented in Table 1. This data has been aggregated from various commercial suppliers and chemical databases. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 877160-16-2Sigma-Aldrich, ChemicalBook
Molecular Formula C₈H₄BrF₂NSigma-Aldrich, ChemicalBook
Molecular Weight 232.03 g/mol Sigma-Aldrich
Appearance White to off-white solid/powderChemicalBook, Sigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich
Predicted Boiling Point 314.7 ± 37.0 °CChemicalBook[1]
Predicted Density 1.834 ± 0.06 g/cm³ChemicalBook[1]
Predicted pKa 13.89 ± 0.30ChemicalBook[1]
Storage Temperature Room Temperature or 2-8°CSigma-Aldrich, ChemicalBook[1]

Commercial Suppliers:

This compound is available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors such as:

  • Sigma-Aldrich

  • ChemicalBook

  • Matrix Scientific

  • AK Scientific

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements (P-statements) can be found on the safety data sheets (SDS) provided by the suppliers.[2] It is imperative to consult the SDS prior to handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the integration of this compound into drug candidates are not readily found in published literature, the indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the bromo and difluoro substituents on this indole derivative provides medicinal chemists with several strategic advantages:

  • Vector for Further Functionalization: The bromine atom at the 7-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.

  • Modulation of Physicochemical Properties: The two fluorine atoms can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.

Given these features, this compound is a promising starting material for the synthesis of inhibitors of various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases.

General Synthetic Approaches for Substituted Indoles

Detailed, experimentally verified protocols for the synthesis of this compound are not publicly available. However, several well-established methods for the synthesis of substituted indoles can likely be adapted for its preparation. A logical retrosynthetic analysis would suggest starting from a suitably substituted aniline derivative.

Below is a generalized workflow for a common indole synthesis, the Fischer Indole Synthesis, which could be conceptually applied.

G cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_product Product Aniline Substituted Aniline (e.g., 2,3-difluoro-4-bromoaniline) Hydrazine_Formation Hydrazine Formation Aniline->Hydrazine_Formation Carbonyl Carbonyl Compound (e.g., Pyruvic acid) Carbonyl->Hydrazine_Formation Fischer_Indolization Fischer Indolization (Acid Catalyst, Heat) Hydrazine_Formation->Fischer_Indolization Hydrazone Intermediate Purification Purification (e.g., Column Chromatography) Fischer_Indolization->Purification Indole This compound Purification->Indole

Caption: A conceptual workflow for the synthesis of a substituted indole.

General Experimental Considerations for Indole Synthesis:

  • Starting Material Selection: The key to synthesizing this compound would be the availability of the corresponding substituted aniline or phenylhydrazine precursor.

  • Reaction Conditions: Classical indole syntheses like the Fischer, Bartoli, or Leimgruber-Batcho methods often require specific catalysts (e.g., Lewis or Brønsted acids) and elevated temperatures. The choice of solvent is also critical and can influence reaction yield and purity.

  • Purification: Purification of the final product and intermediates is typically achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography.

The following diagram illustrates a generalized logical relationship for a drug discovery process where a substituted indole might be utilized.

G cluster_design Design & Synthesis cluster_testing Preclinical Testing cluster_development Development Target Target Identification Lead_Gen Lead Generation (e.g., using this compound) Target->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Assays (e.g., Kinase Assays) SAR->In_Vitro In_Vitro->SAR In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A simplified logical workflow for a drug discovery project.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers significant potential for the development of novel therapeutics. While detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible sources, this guide provides a foundational understanding of its properties, availability, and the general synthetic strategies that could be employed for its preparation and elaboration. Researchers are encouraged to consult the safety data sheets from their respective suppliers and to draw upon the rich literature of indole synthesis to explore the potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 7-Bromo-4,5-difluoro-1H-indole. The information is curated for professionals in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the indole scaffold is a prevalent motif.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its application to electron-deficient heterocyclic systems, such as fluorinated indoles, is of significant interest for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

While specific yield data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the amination of structurally related bromo-indoles and other electron-deficient bromo-heterocycles. This data serves as a valuable starting point for reaction optimization.

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
7-BromoindoleAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11012-24~85-95%
7-BromoindoleSecondary AmineP1 (1)L1 (1)LiHMDS (1.2)TolueneRT16~70-90%[2]
4-Bromo-7-azaindoleBenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001~90%[3]
4-Bromo-7-azaindoleBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1002~85%[3]
2-BromopyridineVolatile AminesPd(OAc)₂ (Varying)dppp (Varying)NaOtBu (Varying)Toluene80-55-98%[4]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)1,4-Dioxane10024High[5]

Note: P1/L1 and P3/L3 refer to specific palladium precatalysts and ligands as described in the cited literature.[2] dppp = 1,3-bis(diphenylphosphino)propane.

Experimental Protocols

This section outlines a detailed, adaptable protocol for the Buchwald-Hartwig amination of this compound.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Buchwald ligand (e.g., XPhos, DavePhos, tBuXPhos)[6]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

    • Add the base (e.g., NaOtBu, 1.2-2.0 equiv).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1-0.2 M).

    • Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the previous step.

  • Reaction:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated indole product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solv_amine Add Anhydrous Solvent and Amine inert->add_solv_amine heat_stir Heat and Stir (80-110 °C, 12-24h) add_solv_amine->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool and Dilute monitor->quench filtration Filter through Celite® quench->filtration extraction Aqueous Workup (Wash, Dry, Concentrate) filtration->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_adduct [L-Pd(II)(Ar)(NHR'R'')]X oa_complex->amine_adduct Amine Coordination oa_complex->t2 amido_complex L-Pd(II)(Ar)(NR'R'') amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination amido_complex->t4 product Ar-NR'R'' t1->oa_complex t2->amine_adduct t3->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]

References

Application Notes and Protocols: The Strategic Use of 7-Bromo-4,5-difluoro-1H-indole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4,5-difluoro-1H-indole is a key heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of bromine and difluoro substituents offers unique advantages for synthesizing next-generation therapeutics. The bromine atom at the 7-position serves as a versatile handle for introducing various molecular complexities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The difluoro substitution at the 4 and 5-positions can significantly enhance binding affinity, metabolic stability, and cell permeability of the final compounds.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors that target the MAPK/ERK signaling pathway. While direct synthesis from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in advanced inhibitors like Plixorafenib (PLX8394). The protocols provided are based on established synthetic methodologies for analogous compounds.

Application: Synthesis of BRAF "Paradox-Breaker" Inhibitors

A significant application of this compound is in the synthesis of advanced BRAF inhibitors, often referred to as "paradox-breakers."[1] First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF, leading to secondary malignancies.[2] Next-generation inhibitors are designed to overcome this limitation.

Targeted Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key proteins like BRAF. The BRAF V600E mutation is a common driver in melanoma and other cancers.

Inhibitors synthesized from the this compound scaffold are designed to selectively target and inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.[3][4]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor BRAF Inhibitor (e.g., Plixorafenib) Kinase Inhibitor->BRAF (V600E)

MAPK/ERK Signaling Pathway Inhibition

Quantitative Data

The following table summarizes the inhibitory activity of Plixorafenib (PLX8394), a next-generation BRAF inhibitor with a structural scaffold suggestive of a 7-bromo-difluoro-indole precursor.

CompoundTargetIC50 (nM)Reference
Plixorafenib (PLX8394)BRAF (V600E)~5[4]
Plixorafenib (PLX8394)WT BRAF14[3]
Plixorafenib (PLX8394)CRAF23[3]

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on common cross-coupling reactions used in the synthesis of similar indole-based inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the introduction of an aryl or heteroaryl moiety at the 7-position of the indole ring, a common step in building the core structure of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05 - 0.1 eq) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4,5-difluoro-1H-indole derivative.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound Arylboronic Acid Base Heating Heat (80-120°C) Stir (4-16h) Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product

General Workflow for Suzuki-Miyaura Coupling

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 7-amino-indole derivatives, which can be further functionalized to produce a variety of kinase inhibitors.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100-130 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-4,5-difluoro-1H-indole derivative.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel and highly potent kinase inhibitors. The application of robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indole-based compounds for drug discovery programs. The insights into the MAPK/ERK signaling pathway and the quantitative data for next-generation BRAF inhibitors underscore the potential of this chemical scaffold in developing targeted cancer therapies. The provided protocols serve as a foundational guide for researchers to explore the synthesis of new chemical entities based on this promising indole core.

References

7-Bromo-4,5-difluoro-1H-indole: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4,5-difluoro-1H-indole is a halogenated indole derivative that serves as a valuable and versatile building block for the synthesis of complex molecular architectures in medicinal chemistry. The strategic placement of a bromine atom at the 7-position and two fluorine atoms at the 4- and 5-positions of the indole scaffold imparts unique electronic properties and provides multiple handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of novel drug candidates. The indole core is a privileged structure found in numerous biologically active compounds, and its derivatization continues to be a focal point in the quest for new therapeutic agents.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the rapid generation of diverse compound libraries. The fluorine atoms at the 4- and 5-positions can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the indole N-H, which can be critical for target engagement.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations and biological assays are also provided to guide researchers in their drug discovery efforts.

Physicochemical Properties

PropertyValue
CAS Number 877160-16-2
Molecular Formula C₈H₄BrF₂N
Molecular Weight 232.03 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in organic solvents such as DMSO, DMF, and THF

Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for drug development. The indole scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound core can be elaborated through various chemical reactions to generate potent and selective kinase inhibitors. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties that can occupy the ATP-binding site of the kinase.

Hypothetical Quantitative Data for a Kinase Inhibitor Derived from this compound:

Compound IDTarget KinaseIC₅₀ (nM)
XYZ-001 EGFR15
VEGFR250
PDGFRβ75

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific biological activity data for derivatives of this compound is not widely available in the public domain.

Development of GPCR Modulators

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. A recent patent (WO2025137596A1) has disclosed the use of this compound as a key intermediate in the synthesis of novel serotonin receptor binders, highlighting its potential in the development of treatments for psychotic disorders. The indole nitrogen can be alkylated or arylated, and the bromine at the 7-position can be functionalized to explore interactions with the ligand-binding pockets of various GPCRs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure described in patent WO2025137596A1.

Materials:

  • 2-Bromo-4,5-difluoroaniline

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-bromo-4,5-difluoroaniline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add vinylmagnesium bromide (4.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions.

  • Add the kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 4: GPCR Binding Assay (Radioligand Displacement)

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound dilutions.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

G Synthetic Utility of this compound A This compound B Suzuki-Miyaura Coupling (Arylboronic acids, Pd catalyst, Base) A->B C Heck Reaction (Alkenes, Pd catalyst, Base) A->C D Buchwald-Hartwig Amination (Amines, Pd catalyst, Base) A->D E 7-Aryl-4,5-difluoro-1H-indoles B->E F 7-Alkenyl-4,5-difluoro-1H-indoles C->F G 7-Amino-4,5-difluoro-1H-indoles D->G H Kinase Inhibitors, GPCR Modulators, etc. E->H F->H G->H

Caption: Synthetic pathways from this compound.

G Representative Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of a kinase signaling pathway by an indole derivative.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-4,5-difluoro-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic and electronic applications. The protocols provided herein are based on established methodologies for structurally similar halo-indoles and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of Indoles

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indole chemistry, these reactions allow for the introduction of a wide variety of substituents onto the indole scaffold with high efficiency and functional group tolerance. The bromine atom at the 7-position of this compound serves as a reactive handle for various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the fluorine atoms at the 4- and 5-positions can influence the electronic properties of the indole ring and potentially impact the reactivity and biological activity of the resulting coupled products.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for a palladium-catalyzed cross-coupling reaction involves the combination of the halo-indole substrate, a coupling partner, a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heat Heat Reaction Mixture (Stirring) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Reaction Scheme:

G Indole This compound Catalyst Pd Catalyst Ligand, Base Indole->Catalyst BoronicAcid R-B(OH)2 BoronicAcid->Catalyst Product 7-R-4,5-difluoro-1H-indole Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and ethanol) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation (Representative for similar bromo-indoles):

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901275-90
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O100880-95
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110685-98

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, providing a valuable route to substituted alkenes.

General Reaction Scheme:

G Indole This compound Catalyst Pd Catalyst Ligand, Base Indole->Catalyst Alkene Alkene Alkene->Catalyst Product 7-Alkenyl-4,5-difluoro-1H-indole Catalyst->Product

Caption: Heck reaction of this compound.

Experimental Protocol (General):

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Data Presentation (Representative for similar bromo-indoles):

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃N (2)DMF1002460-80
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)Acetonitrile801865-85
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Dioxane1101270-90

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.

General Reaction Scheme:

G Indole This compound Catalyst Pd Catalyst Cu(I) co-catalyst, Base Indole->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 7-Alkynyl-4,5-difluoro-1H-indole Catalyst->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General):

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a degassed solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base (e.g., Et₃N or diisopropylamine, 2.0-4.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-24 hours under an inert atmosphere.

  • Work-up: After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation (Representative for similar bromo-indoles):

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT1270-90
Pd(PPh₃)₄ (3)CuI (5)Diisopropylamine (4)DMF50675-95
Pd₂(dba)₃ (1)Xantphos (2), CuI (3)Cs₂CO₃ (2)Dioxane60880-98

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines.

General Reaction Scheme:

G Indole This compound Catalyst Pd Catalyst Ligand, Base Indole->Catalyst Amine Amine (R¹R²NH) Amine->Catalyst Product 7-(R¹R²N)-4,5-difluoro-1H-indole Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation (Representative for similar bromo-indazoles):

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001270-90
RuPhos Pd G3 (3)-LiHMDS (2)THF80875-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Dioxane1101865-85

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of functionalized indole derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. It is important to note that reaction conditions should be optimized for each specific substrate and coupling partner to achieve the best results.

Application Notes and Protocols for N-Functionalization of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 7-Bromo-4,5-difluoro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein focus on N-arylation and N-alkylation, two common and critical transformations in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and bromine substituents on the indole core can influence reactivity, and the following protocols are designed to provide robust starting points for successful N-functionalization.

N-Arylation of this compound

N-arylated indoles are prevalent structural motifs in a wide range of pharmaceuticals and functional materials.[1] The most common and effective methods for the N-arylation of indoles are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.[1][2]

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[2]

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-7-Bromo-4,5-difluoro-1H-indole.[3]

Quantitative Data Summary for Buchwald-Hartwig N-Arylation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2485-95
24-ChlorobenzonitrilePd₂(dba)₃ (3)RuPhos (6)K₃PO₄1,4-Dioxane11018-3670-85
32-IodopyridinePd(OAc)₂ (5)BINAP (10)Cs₂CO₃Toluene10012-2475-90
Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation, typically employing a copper catalyst. Modern protocols have been developed to proceed under milder conditions than the traditional harsh reaction setups.[4]

Experimental Protocol:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol), the aryl iodide or bromide (1.5 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., trans-1,2-cyclohexanediamine, N,N'-dimethyl-1,2-cyclohexanediamine, 20-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary for Ullmann N-Arylation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrileCuI (10)trans-1,2-cyclohexanediamine (20)K₂CO₃DMF1202470-85
21-Bromo-4-methoxybenzeneCuI (15)N,N'-dimethylethylenediamine (30)K₃PO₄DMSO1302465-80

N-Alkylation of this compound

N-alkylation of indoles is a fundamental transformation for the synthesis of a vast number of biologically active molecules.[5]

Method 1: Base-Mediated N-Alkylation

This is a classical and straightforward method for the N-alkylation of indoles using a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[6]

Experimental Protocol:

  • Deprotonation: To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent such as DMF or THF (10 mL) at 0 °C, add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 mmol) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive alkyl halides, heating may be necessary (e.g., 50-80 °C).[6]

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary for Base-Mediated N-Alkylation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHDMFRT2-4>90
2Benzyl BromideNaHTHFRT to 504-885-95
3Ethyl BromoacetateK₂CO₃Acetonitrile806-1270-85
Visualizing the Workflow

The following diagrams illustrate the general workflows for the described N-functionalization protocols.

start Start setup Reaction Setup: - Indole - Aryl Halide - Pd Catalyst - Ligand - Base start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent heat Heat and Stir (80-110 °C) solvent->heat workup Work-up: - Dilute - Wash heat->workup purify Purification: Column Chromatography workup->purify product N-Aryl-indole purify->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

start Start deprotonation Deprotonation: - Indole - Strong Base (e.g., NaH) - Anhydrous Solvent start->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation reaction Stir at RT or Heat alkylation->reaction quench Quench Reaction reaction->quench workup Work-up: - Extract - Wash quench->workup purify Purification: Column Chromatography workup->purify product N-Alkyl-indole purify->product

Caption: General workflow for base-mediated N-alkylation.

reagents Key Reagents indole This compound reagents->indole functionalizing_agent N-Functionalizing Agent (Aryl or Alkyl Halide) reagents->functionalizing_agent catalyst_system Catalyst System (e.g., Pd/Ligand or Cu salt) reagents->catalyst_system base Base reagents->base solvent Solvent reagents->solvent reaction N-Functionalization Reaction indole->reaction functionalizing_agent->reaction catalyst_system->reaction base->reaction solvent->reaction product N-Functionalized Product reaction->product

Caption: Logical relationship of components in N-functionalization.

References

Application Notes and Protocols for the Synthesis of 7-Substituted Indoles from 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of a variety of 7-substituted indoles starting from 7-Bromo-4,5-difluoro-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is a key strategy in the development of novel therapeutic agents. The protocols herein describe common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust starting point for the synthesis of diverse libraries of 7-substituted-4,5-difluoroindoles for screening and lead optimization.

General Synthetic Workflow

The overall synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners to introduce carbon-carbon and carbon-nitrogen bonds at the 7-position.

G cluster_reactions Cross-Coupling Reactions cluster_products 7-Substituted-4,5-difluoroindoles start This compound pd_catalyst Pd Catalyst, Ligand, Base, Solvent start->pd_catalyst suzuki Suzuki Coupling (Ar-B(OR)2) pd_catalyst->suzuki buchwald Buchwald-Hartwig (R2NH) pd_catalyst->buchwald sonogashira Sonogashira Coupling (RC≡CH) pd_catalyst->sonogashira aryl_indole 7-Aryl-4,5-difluoroindole suzuki->aryl_indole amino_indole 7-Amino-4,5-difluoroindole buchwald->amino_indole alkynyl_indole 7-Alkynyl-4,5-difluoroindole sonogashira->alkynyl_indole

General workflow for the synthesis of 7-substituted indoles.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4,5-difluoroindoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1]

General Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, or DMF) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data from Analogous Suzuki-Miyaura Couplings on Bromoindazoles: [2]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80285
22-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80260
Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4,5-difluoroindoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4]

General Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the Schlenk tube and heat in a preheated oil bath (typically 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data from Analogous Buchwald-Hartwig Aminations on N-substituted 4-bromo-7-azaindoles: [4]

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BenzamidePd(OAc)₂XantphosCs₂CO₃Dioxane100295
2PhenylmethanaminePd₂(dba)₃XantphosCs₂CO₃Dioxane100192
Sonogashira Coupling for the Synthesis of 7-Alkynyl-4,5-difluoroindoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]

General Procedure:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a copper(I) co-catalyst (e.g., CuI, 10-30 mol%).

  • Degas the mixture again for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., up to 60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data from an Analogous Sonogashira Coupling on 4-Bromo-1H-indole: [5]

EntryAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt then 60687

Other Potential Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other cross-coupling methods can also be employed for the derivatization of this compound.

  • Heck Coupling: For the synthesis of 7-alkenyl-4,5-difluoroindoles.

  • Stille Coupling: Offers an alternative to Suzuki coupling using organotin reagents.

  • Ullmann Coupling: A copper-catalyzed method for C-N and C-O bond formation, often requiring higher temperatures.

Biological Activity and Drug Discovery Potential

Fluorine substitution in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. While specific signaling pathways for 7-substituted-4,5-difluoroindoles are not yet well-defined in the public domain, related fluorinated tryptamine derivatives have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.[6] The general workflow for discovering and developing new drugs from this class of compounds is outlined below.

G start This compound synthesis Synthesis of Diverse Library of 7-Substituted Analogs start->synthesis screening High-Throughput Screening (e.g., Kinase Assays, Receptor Binding) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Development (In vivo efficacy, ADME/Tox) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A typical drug discovery workflow for novel indole derivatives.

These protocols and data provide a foundational guide for the synthesis and exploration of novel 7-substituted-4,5-difluoroindoles. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for 7-Bromo-4,5-difluoro-1H-indole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 7-Bromo-4,5-difluoro-1H-indole as a valuable fragment in fragment-based drug discovery (FBDD). While direct experimental data for this specific molecule in FBDD campaigns is not extensively published, these notes draw upon established principles and data from closely related halogenated indole fragments to guide researchers in its application.

Application Notes

Introduction to this compound in FBDD

This compound is a unique heterocyclic fragment that holds significant promise for FBDD. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The specific halogenation pattern of this molecule offers distinct advantages for various biophysical screening techniques.

The presence of two fluorine atoms makes it an excellent candidate for ¹⁹F-NMR screening, a highly sensitive and efficient method for detecting weak binding interactions. The bromine atom serves as a heavy atom marker, facilitating the determination of its binding mode through X-ray crystallography. This dual-halogen substitution provides a powerful toolkit for researchers to identify and validate fragment hits.

Key Advantages of this compound in FBDD
  • Enhanced Screening Efficiency: The fluorine atoms enable rapid and sensitive screening using ¹⁹F-NMR, allowing for high-throughput identification of initial hits.

  • Structural Elucidation: The bromine atom provides a strong anomalous signal in X-ray diffraction experiments, aiding in the unambiguous determination of the fragment's binding orientation within the target protein.

  • Chemical Tractability: The bromine atom offers a convenient handle for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating the "fragment growing" or "fragment linking" stages of lead optimization.

  • Modulation of Physicochemical Properties: The fluorine atoms can favorably modulate properties such as metabolic stability, membrane permeability, and binding affinity through specific electrostatic interactions with the target protein.

Potential Therapeutic Targets

Based on the known activities of similar indole-based fragments, this compound is a promising starting point for developing inhibitors against several important target classes:

  • Protein Kinases: The indole scaffold can mimic the adenine region of ATP, making it a common motif in kinase inhibitors. Halogenated indoles have been successfully developed as inhibitors of various kinases involved in oncology and inflammatory diseases.

  • Protein-Protein Interactions (PPIs): The indole ring can serve as a scaffold to mimic key amino acid residues (e.g., tryptophan) at the interface of PPIs. Developing small molecule inhibitors of PPIs is a challenging but increasingly important area of drug discovery, and indole fragments can provide valuable starting points.[1]

  • Other Enzymes: The indole nucleus is a versatile scaffold found in inhibitors of various other enzymes, such as matrix metalloproteinases (MMPs).[2]

Quantitative Data Summary

Fragment TypeTargetScreening MethodBinding Affinity (K D ) / IC 50
Brominated IndoleHIV ProteaseX-ray CrystallographyWeak binding, occupancy-based
Fluorinated Indolep38γ Kinase¹⁹F-NMR0.1 - 10 mM
Dihalogenated IndoleMatrix Metalloproteinase-13 (MMP-13)Virtual Screening & X-ray>100 µM (initial fragment)
Indole FragmentPantothenate SynthetaseThermal Shift, NMR, ITC, X-ray100 µM - 1 mM

Experimental Protocols

Protocol 1: ¹⁹F-NMR Fragment Screening

This protocol outlines a general procedure for screening a library containing this compound against a target protein using ¹⁹F-NMR spectroscopy.

1. Materials and Reagents:

  • Target protein (e.g., a kinase) at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).

  • Fragment library containing this compound, typically as 100 mM DMSO stock solutions.

  • D₂O for NMR lock.

  • NMR tubes.

2. Sample Preparation:

  • Prepare a stock solution of the target protein in the chosen buffer containing 10% D₂O.

  • Prepare mixtures of 5-10 fragments (including this compound) at a final concentration of 100-500 µM each in the protein solution. Ensure the final DMSO concentration is below 1%.

  • Prepare a corresponding reference sample for each fragment mixture containing the fragments at the same concentration in the buffer without the protein.

3. NMR Data Acquisition:

  • Acquire ¹⁹F-NMR spectra for all samples (protein-containing and reference) on a high-field NMR spectrometer equipped with a cryoprobe.

  • Use a standard one-dimensional ¹⁹F pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to enhance the detection of binding by observing changes in the transverse relaxation rate (T₂).

4. Data Analysis:

  • Compare the ¹⁹F-NMR spectra of the protein-containing samples with their corresponding reference spectra.

  • Look for changes in the ¹⁹F signal of this compound upon addition of the protein, such as:

    • Chemical shift perturbations: A change in the chemical shift of the fluorine signals indicates binding.

    • Line broadening: An increase in the linewidth of the fluorine signals is a strong indicator of binding due to the change in relaxation properties upon binding to a large macromolecule.

    • Decrease in signal intensity: This can also be indicative of binding, especially in relaxation-filtered experiments like CPMG.

  • Deconvolute the mixtures for any identified hits to confirm the binding of the individual fragment.

5. Hit Validation:

  • Confirm hits using an orthogonal biophysical method such as Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC).

  • Determine the binding affinity (K D ) of the confirmed hits.

Protocol 2: X-ray Crystallography Fragment Screening

This protocol describes the process of soaking this compound into crystals of a target protein to determine its binding mode.

1. Protein Crystallization:

  • Crystallize the target protein under conditions that yield well-diffracting crystals.

  • Harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling.

2. Crystal Soaking:

  • Prepare a soaking solution containing 1-10 mM of this compound in the cryoprotectant solution. The concentration may need to be optimized.

  • Incubate the protein crystals in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

3. X-ray Diffraction Data Collection:

  • Flash-cool the soaked crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at the bromine absorption edge (around 0.92 Å or 13.47 keV) to maximize the anomalous signal.

4. Structure Determination and Analysis:

  • Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined structure of the apo-protein.

  • Calculate an anomalous difference Fourier map. The presence of a strong peak in this map will correspond to the position of the bromine atom of this compound, confirming its binding and helping to orient the fragment.[3]

  • Build the full fragment into the electron density map and refine the structure.

  • Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

This protocol details the use of SPR to confirm the binding and determine the kinetics of interaction between this compound and a target protein.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Running buffer (e.g., PBS or HBS-EP+ buffer).

  • This compound as a stock solution in DMSO.

  • Amine coupling reagents (EDC, NHS, and ethanolamine).

2. Protein Immobilization:

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Inject the target protein over the activated surface to allow for covalent coupling. The protein concentration and contact time should be optimized to achieve the desired immobilization level.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

3. Binding Analysis:

  • Prepare a dilution series of this compound in running buffer. The concentration range should typically span from 0.1 to 10 times the expected K D . For fragments, this can range from low micromolar to millimolar concentrations.

  • Inject the fragment solutions over the immobilized protein surface and the reference surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time by recording the SPR response (in Resonance Units, RU).

  • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that removes the bound fragment without denaturing the protein.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

  • For steady-state analysis, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the K D .

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (e.g., ¹⁹F-NMR, SPR, Thermal Shift) A->B C Identified Hits B->C D Orthogonal Validation (e.g., ITC, different biophysical assay) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Validated Hits with Binding Mode E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Synthesis of Analogs G->H I Potency & ADME Testing H->I I->G J Lead Compound I->J

Caption: Experimental workflow for fragment-based drug discovery.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor 7-Bromo-4,5-difluoro- 1H-indole-derived Inhibitor Inhibitor->MEK

Caption: A hypothetical kinase signaling pathway targeted by an indole-derived inhibitor.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Fragment This compound (Weak Affinity) Growing Fragment Growing (Adding functional groups) Fragment->Growing Linking Fragment Linking (Combining two fragments) Fragment->Linking Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Linking->Lead

Caption: Logical relationship of the fragment evolution process in FBDD.

References

Application Notes: 7-Bromo-4,5-difluoro-1H-indole as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

While direct applications of 7-Bromo-4,5-difluoro-1H-indole in commercially available agrochemicals have not been documented in publicly available literature, its unique structural features—a halogenated and polyfluorinated indole core—make it a highly promising starting material for the synthesis of novel fungicides, insecticides, and herbicides. The presence of bromine at the 7-position offers a reactive handle for further chemical modifications, while the difluoro substitution at the 4- and 5-positions can enhance metabolic stability, binding affinity, and membrane permeability of the resulting active ingredients. These attributes are highly sought after in the development of next-generation crop protection agents.

This document provides detailed, albeit hypothetical, application notes and experimental protocols based on the known bioactivities of structurally analogous halogenated indole derivatives. These examples are intended to serve as a guide for researchers to explore the potential of this compound in agrochemical discovery.

Potential as a Fungicide: Synthesis of 3-Acyl-7-bromo-4,5-difluoro-1H-indoles

The 3-acyl-bromoindole scaffold has demonstrated significant antifungal activity against key phytopathogens such as Botrytis cinerea and Monilinia fructicola. The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

Hypothetical Synthetic Pathway

A plausible synthetic route to novel fungicidal compounds from this compound involves a Friedel-Crafts acylation at the C3 position.

G A This compound D 3-Acyl-7-bromo-4,5-difluoro-1H-indole (Potential Fungicide) A->D B Acid Anhydride (e.g., Acetic Anhydride) B->D C Lewis Acid Catalyst (e.g., Y(OTf)3) C->D

Caption: Hypothetical synthesis of a 3-acyl-7-bromo-4,5-difluoro-1H-indole.

Experimental Protocol: Synthesis of 3-Acetyl-7-bromo-4,5-difluoro-1H-indole

This protocol is adapted from the synthesis of analogous 3-acyl-6-bromoindoles.

Materials:

  • This compound

  • Acetic anhydride

  • Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Microwave synthesizer

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), acetic anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMIM]BF₄ (1.0 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 90°C for 30 minutes with stirring.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-Acetyl-7-bromo-4,5-difluoro-1H-indole.

Quantitative Data from Analogous Bromoindoles

The following table summarizes the antifungal activity of 6-bromoindole and its 3-acetyl derivative against major plant pathogens. These values suggest the potential efficacy of the proposed 7-bromo-4,5-difluoro-indole derivatives.

CompoundPathogenEC₅₀ (µg/mL)[1]
6-BromoindoleBotrytis cinerea11.62[1]
6-BromoindoleMonilinia fructicola18.84[1]
3-Acetyl-6-bromoindoleBotrytis cinerea> 100
3-Acetyl-6-bromoindoleMonilinia fructicola> 100

Note: While 3-acetylation in this specific analogue decreased mycelial growth inhibition, it significantly inhibited spore germination, indicating a potential for preventative applications.

Potential as an Insecticide/Nematicide: Targeting Glutamate-Gated Chloride Channels

Halogenated indoles and aza-indoles have been identified as potent modulators of invertebrate-specific glutamate-gated chloride channels (GluCls). Activation of these channels leads to paralysis and death of the target pests.

Hypothetical Target and Mechanism

A derivative of this compound could be designed to act as an agonist of GluCls in nematodes and insects, leading to uncontrolled chloride ion influx and hyperpolarization of neuronal and muscle cells.

G A This compound Derivative B Glutamate-Gated Chloride Channel (GluCl) A->B Binds and Activates C Chloride Ion (Cl-) Influx B->C D Hyperpolarization of Neuron/Muscle Cell C->D E Paralysis and Death of Nematode/Insect D->E

Caption: Proposed insecticidal/nematicidal mechanism of action.

Experimental Protocol: Nematicidal Bioassay

This protocol describes a method to evaluate the nematicidal activity of a synthesized this compound derivative against the root-knot nematode Meloidogyne incognita.

Materials:

  • Synthesized this compound derivative

  • Meloidogyne incognita second-stage juveniles (J2s)

  • 24-well microtiter plates

  • Solvent (e.g., DMSO)

  • Stereomicroscope

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Make serial dilutions to achieve the desired test concentrations.

  • In each well of a 24-well plate, add approximately 100 J2s of M. incognita suspended in water.

  • Add the test compound solution to each well to reach the final concentration. Include a solvent-only control.

  • Incubate the plates at 25°C.

  • After 24, 48, and 72 hours, count the number of dead nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage mortality and determine the LC₅₀ value.

Quantitative Data from Analogous Halogenated Indoles

The following table presents the nematicidal activity of related halogenated compounds against plant-parasitic nematodes.

CompoundNematode SpeciesLC₅₀ (µg/mL)Reference
5-IodoindoleBursaphelenchus xylophilus12.1[2]
5-IodoindoleMeloidogyne incognita4.0 (for 80% mortality)[2]
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridineBursaphelenchus xylophilus13.1 (LC₆₀)[2]
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridineMeloidogyne incognita5.2 (for 80% mortality)[2]

Potential as a Herbicide: Targeting the Auxin Signaling Pathway

Indole-3-carboxylic acid derivatives are known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. These compounds can act as antagonists of the auxin receptor protein TIR1.

Hypothetical Synthetic Pathway and Mechanism

A carboxylic acid moiety could be introduced to the this compound scaffold, potentially at the C2 or C3 position, to create a novel herbicidal compound. This derivative would disrupt the natural auxin signaling pathway.

G cluster_0 Normal Auxin Signaling cluster_1 Disrupted Signaling A Auxin (IAA) B TIR1 Receptor A->B C Aux/IAA Repressor B->C Promotes binding D ARF Transcription Factor C->D Represses E Auxin Response Genes D->E Activates/Represses F Normal Growth E->F G Bromo-difluoro-indole Carboxylic Acid Derivative H TIR1 Receptor G->H Binds strongly I Uncontrolled Auxin Response H->I J Plant Death I->J

Caption: Disruption of the auxin signaling pathway by a hypothetical indole-based herbicide.

Experimental Protocol: Synthesis of this compound-2-carboxylic acid

This protocol is a hypothetical adaptation of known indole carboxylic acid syntheses.

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid CO₂)

  • Anhydrous solvent (e.g., THF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium. The C2 position is expected to be deprotonated.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add an excess of crushed dry ice to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Herbicidal Activity of Analogous Indole Derivatives

The following table shows the herbicidal activity of indole-3-carboxylic acid derivatives against the root of rape (Brassica napus), demonstrating the potential of this class of compounds.

Compound ID (from study)Root Inhibition Rate (%) at 100 mg/L[3][4]Root Inhibition Rate (%) at 10 mg/L[3][4]
10d 96%[3][4]92%[3][4]
10h 95%[3][4]93%[3][4]

This compound represents a valuable, yet underexplored, scaffold for the development of new agrochemicals. Based on the established biological activities of structurally related bromo- and fluoro-indoles, this starting material holds significant promise for the synthesis of novel fungicides, insecticides/nematicides, and herbicides. The provided hypothetical pathways, protocols, and comparative data offer a solid foundation for researchers to initiate discovery programs aimed at leveraging the unique properties of this fluorinated indole. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes and Protocols: 7-Bromo-4,5-difluoro-1H-indole in the Development of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 7-Bromo-4,5-difluoro-1H-indole as a foundational building block for the synthesis of novel organic light-emitting diode (OLED) materials. The unique electronic properties conferred by the difluoro-substituted indole core, combined with the reactive bromine handle, make this molecule a promising candidate for the development of next-generation hole-transporting and emissive materials for high-performance OLEDs.

The indole moiety is an electron-rich heterocyclic system known to facilitate efficient charge transport, a critical characteristic for OLED materials.[1] The introduction of fluorine atoms can further modulate the electronic and photophysical properties of the resulting materials, often leading to improved device stability and efficiency.[2]

This document outlines a hypothetical synthetic pathway to a novel OLED material derived from this compound, detailed experimental protocols for its synthesis and device fabrication, and expected performance characteristics based on analogous compounds.

Hypothetical OLED Material: Synthesis of a Carbazole-Functionalized Indole Derivative

To leverage the promising characteristics of this compound, a potential synthetic target is the coupling of a well-established hole-transporting moiety, such as carbazole, to the indole core. The resulting molecule, 9-(7-bromo-4,5-difluoro-1H-indol-1-yl)-9H-carbazole (CDFI) , is a hypothetical compound designed to exhibit desirable properties for use as a hole-transporting layer (HTL) or as a host material in the emissive layer (EML) of an OLED.

Synthesis Protocol: Suzuki Coupling Reaction

A common and effective method for forging carbon-carbon bonds in the synthesis of OLED materials is the Suzuki coupling reaction.[3] The following protocol details a plausible synthetic route to CDFI.

Reaction Scheme:

G Scheme 1: Synthesis of CDFI via Suzuki Coupling Indole This compound Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O Indole->Catalyst CarbazoleB 9H-Carbazole-9-boronic acid pinacol ester CarbazoleB->Catalyst Product 9-(4,5-difluoro-1H-indol-7-yl)-9H-carbazole (CDFI) Catalyst->Product

Caption: Synthetic route for CDFI.

Materials:

  • This compound

  • 9H-Carbazole-9-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 9H-Carbazole-9-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene and deionized water in a 4:1 ratio.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product, CDFI.

OLED Device Fabrication and Characterization

The performance of the newly synthesized CDFI can be evaluated by incorporating it as the hole-transporting layer in a multilayer OLED.

Device Architecture and Energy Level Diagram

A standard device architecture for evaluating a new hole-transporting material is as follows:

ITO / CDFI (HTL) / CBP:Ir(ppy)₃ (EML) / BCP (HBL) / Alq₃ (ETL) / LiF (EIL) / Al (Cathode)

Where:

  • ITO: Indium Tin Oxide (Anode)

  • CDFI: 9-(4,5-difluoro-1H-indol-7-yl)-9H-carbazole (Hole-Transporting Layer)

  • CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (Host)

  • Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III) (Green Phosphorescent Emitter)

  • BCP: Bathocuproine (Hole-Blocking Layer)

  • Alq₃: Tris(8-hydroxyquinolinato)aluminium (Electron-Transporting Layer)

  • LiF: Lithium Fluoride (Electron-Injection Layer)

G Figure 1: OLED Energy Level Diagram cluster_anode Anode cluster_organic Organic Layers cluster_cathode Cathode ITO ITO -4.7 eV HTL CDFI (HTL) HOMO: -5.5 eV LUMO: -2.1 eV ITO->HTL Hole Injection EML CBP:Ir(ppy)3 (EML) HOMO: -6.0 eV LUMO: -2.9 eV HTL->EML Hole Transport HBL BCP (HBL) HOMO: -6.5 eV LUMO: -3.0 eV HBL->EML Electron Transport ETL Alq3 (ETL) HOMO: -5.8 eV LUMO: -3.1 eV ETL->HBL Electron Transport LiF_Al LiF/Al -4.3 eV LiF_Al->ETL Electron Injection

Caption: Energy level diagram of the hypothetical OLED.

Experimental Protocol: OLED Fabrication by Thermal Evaporation

The fabrication of OLED devices is typically carried out in a high-vacuum environment to prevent contamination.[4][5][6]

Workflow Diagram:

G Figure 2: OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma Oxygen Plasma Treatment Cleaning->Plasma HTL Deposit HTL (CDFI) Plasma->HTL EML Deposit EML (CBP:Ir(ppy)3) HTL->EML HBL Deposit HBL (BCP) EML->HBL ETL Deposit ETL (Alq3) HBL->ETL EIL_Cathode Deposit EIL (LiF) & Cathode (Al) ETL->EIL_Cathode Encapsulation Encapsulation EIL_Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED fabrication and testing.

Procedure:

  • Substrate Cleaning:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with oxygen plasma to enhance the work function of the ITO and improve hole injection.[4]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles.

      • Deposit a 40 nm thick layer of CDFI as the HTL.

      • Co-evaporate CBP and Ir(ppy)₃ in a 9:1 weight ratio to form a 20 nm thick EML.

      • Deposit a 10 nm thick layer of BCP as the HBL.

      • Deposit a 30 nm thick layer of Alq₃ as the ETL.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.[6]

  • Encapsulation:

    • Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

Device Characterization Protocol

The performance of the fabricated OLEDs should be characterized in a dark, inert environment.[1][7][8]

Equipment:

  • Source measure unit (SMU)

  • Photodiode with a calibrated luminance meter

  • Spectrometer

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the device to the SMU.

    • Apply a forward bias voltage and sweep it from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps.

    • Simultaneously measure the current flowing through the device and the luminance emitted from the active pixel.[9]

    • Calculate the current density (J) by dividing the current by the active area of the pixel.

  • Efficiency Calculations:

    • From the J-V-L data, calculate the current efficiency (in cd/A) and the external quantum efficiency (EQE, in %).[7]

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and purity.

Expected Performance Data

The following table summarizes the hypothetical performance data for an OLED device incorporating CDFI as the hole-transporting layer. These values are based on typical performance characteristics of high-efficiency green phosphorescent OLEDs.[10]

ParameterValue
Maximum Luminance > 15,000 cd/m²
Turn-on Voltage (at 1 cd/m²) 2.8 V
Maximum Current Efficiency 65 cd/A
Maximum Power Efficiency 55 lm/W
Maximum External Quantum Efficiency (EQE) 22%
CIE Coordinates (x, y) (0.32, 0.61)
Emission Peak 515 nm (Green)

Conclusion

This compound represents a versatile and promising building block for the synthesis of novel materials for organic electronics. The hypothetical carbazole-functionalized derivative, CDFI, is expected to exhibit excellent hole-transporting properties, leading to the fabrication of highly efficient and stable OLED devices. The detailed protocols provided herein offer a roadmap for the synthesis, fabrication, and characterization of such advanced materials, paving the way for future innovations in OLED technology. Further exploration of derivatives of this compound could lead to the development of a wide range of materials with tailored properties for various optoelectronic applications.

References

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-4,5-difluoro-1H-indole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 7-Bromo-4,5-difluoro-1H-indole. The following sections offer solutions to common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting low yields in the Suzuki coupling of this compound. What are the most common causes?

A1: Low yields with this specific substrate can stem from several factors. The difluoro-substitution makes the indole electron-deficient, which should facilitate the initial oxidative addition step of the catalytic cycle.[1] However, challenges often arise from other aspects:

  • Catalyst Inactivity: The palladium catalyst may be degraded or deactivated. Ensure it is fresh and the reaction is conducted under strictly inert (nitrogen or argon) conditions to prevent oxidation.[1][2][3] The formation of palladium black can indicate catalyst decomposition.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. A systematic screening of these components is often necessary.[2][4]

  • Side Reactions: The most common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid partner.[2][3]

  • Interaction with the Indole N-H: The acidic proton on the indole nitrogen can interact with the base or catalyst, potentially inhibiting the reaction. N-H protection might be necessary.

Q2: Which palladium catalyst and ligand combination is most effective for this electron-deficient bromoindole?

A2: For electron-deficient aryl halides, palladium catalysts paired with electron-rich and bulky phosphine ligands are generally more effective.[1][2] While a universal system does not exist, here are some recommended starting points for screening:

  • Pd(dppf)Cl₂: This catalyst is often a reliable choice for Suzuki couplings of bromo-heterocycles and has shown success with bromoindazoles.[5][6]

  • Pd₂(dba)₃ with a Buchwald Ligand: Using a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos can significantly improve reaction rates and yields, especially for challenging substrates.[1][2][7]

  • Pd(PPh₃)₄: While a classic choice, it may be less effective for this specific substrate compared to more modern catalyst systems but can serve as a baseline.[8]

Q3: What are the recommended bases and solvents for this reaction?

A3: The base activates the boronic acid for the crucial transmetalation step, while the solvent affects the solubility of all components and reaction kinetics.[1][9]

  • Bases: Stronger inorganic bases are often more effective than weaker ones. Consider screening the following:

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are frequently more effective, especially with hindered substrates, compared to more common bases like K₂CO₃ or Na₂CO₃.[1][2][10]

  • Solvents: Anhydrous, degassed solvents are essential. Common choices include:

    • 1,4-Dioxane, Dimethylformamide (DMF), or Toluene: These are standard solvents for Suzuki couplings.[1]

    • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 or 10:1 ratio) is beneficial, as water can be critical for the activity of bases like carbonates and phosphates.[1][5]

Q4: How can I minimize side reactions like protodeboronation and homocoupling?

A4: These side reactions compete with the desired cross-coupling and lower the yield.

  • To Minimize Protodeboronation: This cleavage of the C-B bond is a common issue with heteroaromatic boronic acids and can be promoted by high temperatures and strong bases.[2]

    • Use the mildest effective base (e.g., K₃PO₄ instead of stronger hydroxide bases).

    • Consider lowering the reaction temperature, although this may require longer reaction times.[2][3]

  • To Minimize Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen.

    • Ensure the reaction is run under a strictly inert atmosphere by thoroughly degassing solvents and flushing the reaction vessel with nitrogen or argon.[2]

    • Using a direct Pd(0) source like Pd₂(dba)₃ may sometimes reduce homocoupling compared to Pd(II) precursors that require in-situ reduction.[3]

Q5: Should I protect the indole N-H group?

A5: Yes, if optimizing other conditions fails, protecting the indole N-H is a key strategy. The acidic proton can be deprotonated by the base, leading to catalyst inhibition or other side reactions. Using a protecting group like tert-butyloxycarbonyl (Boc) can enhance stability, improve solubility, and prevent these unwanted interactions, often leading to cleaner reactions and higher yields.[11]

Troubleshooting Guide

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Start: Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Palladium Catalyst? - Pure Boronic Acid? - Anhydrous/Degassed Solvents? start->check_reagents optimize_conditions 2. Optimize Core Conditions (See Table 1 for starting points) check_reagents->optimize_conditions Reagents OK screen_catalyst Screen Catalyst & Ligand - Pd(dppf)Cl₂ - Pd₂(dba)₃ + XPhos/SPhos optimize_conditions->screen_catalyst screen_base Screen Base - Cs₂CO₃ - K₃PO₄ optimize_conditions->screen_base screen_solvent Screen Solvent & Temperature - Dioxane/H₂O vs. DMF - 80°C to 120°C optimize_conditions->screen_solvent protect_nh 3. Consider N-H Protection - Use Boc-protected indole screen_catalyst->protect_nh Yield still low success Problem Solved: High Yield Achieved screen_catalyst->success Optimization successful screen_base->protect_nh Yield still low screen_base->success Optimization successful screen_solvent->protect_nh Yield still low screen_solvent->success Optimization successful protect_nh->success Protection successful SuzukiCycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product aryl_halide R¹-X (7-Bromo-indole) aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

References

Technical Support Center: Functionalization of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4,5-difluoro-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during functionalization reactions.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound can lead to specific side reactions and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?

A1: The most prevalent side reactions are protodeboronation of the boronic acid partner and homocoupling of the boronic acid. The electron-withdrawing nature of the difluoro-substituted indole can also sometimes promote hydrodehalogenation of the starting material.

Q2: How do the fluorine substituents at the C4 and C5 positions affect the reactivity of the C7-Br bond?

A2: The electron-withdrawing fluorine atoms increase the electrophilicity of the indole ring, which can facilitate the oxidative addition of the palladium catalyst to the C7-Br bond, a key step in the catalytic cycle. However, these substituents also increase the acidity of the N-H proton, which can interfere with the reaction.

Q3: Is N-protection of the indole necessary for successful Suzuki-Miyaura coupling?

A3: While not always mandatory, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is highly recommended. The increased acidity of the N-H proton in this compound can lead to deprotonation by the base, causing catalyst inhibition or undesired side reactions. N-protection mitigates these issues, often leading to higher yields and cleaner reaction profiles.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst2. Poor quality boronic acid3. Suboptimal reaction conditions4. Interference from unprotected N-H1. Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous and properly degassed.2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).3. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water).4. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM).
Significant Protodeboronation 1. High reaction temperature2. Strong base3. Presence of water1. Lower the reaction temperature.2. Use a milder base such as K₃PO₄ or Cs₂CO₃.3. While many Suzuki reactions tolerate water, switching to anhydrous conditions with a base like KF may reduce this side reaction.
Formation of Homocoupled Product 1. Presence of oxygen2. Catalyst system1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).2. Lower the catalyst loading or screen different ligands.
Hydrodehalogenation of Starting Material 1. Source of hydride (e.g., from solvent or reagents)2. Catalyst system1. Use anhydrous and deuterated solvents to trace the source of the proton.2. Some phosphine ligands can promote this side reaction. Consider screening different ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-7-Bromo-4,5-difluoro-1H-indole

A representative protocol based on conditions reported for similar 7-bromo-indazoles.[1]

To a dried reaction vessel, add N-Boc-7-bromo-4,5-difluoro-1H-indole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with argon three times. A degassed solution of 1,4-dioxane and water (4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The mixture is heated to 90-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Indole, Boronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat & Stir (90-100 °C, 12-24h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of the this compound substrate can influence catalyst and ligand choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Buchwald-Hartwig amination of this indole?

A1: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Catalyst decomposition and incomplete reaction are also potential issues, particularly with less reactive amines.

Q2: How does the difluoro substitution pattern affect the Buchwald-Hartwig reaction?

A2: The electron-withdrawing fluorine groups can make the C7-Br bond more susceptible to oxidative addition. However, the increased acidity of the N-H proton can lead to competitive coordination to the palladium catalyst, potentially inhibiting the desired catalytic cycle. N-protection is strongly advised.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Conversion 1. Inactive catalyst2. Insufficiently strong base3. Unsuitable ligand1. Use a pre-catalyst or ensure the active catalyst is generated under strictly anhydrous and anaerobic conditions.2. For less reactive amines, consider a stronger base like LHMDS or NaOtBu.3. Screen different phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Bulky, electron-rich ligands are often effective.
Hydrodehalogenation 1. Inappropriate ligand or reaction temperature1. Screen different phosphine ligands. Lowering the reaction temperature may reduce this side reaction.[2]
Difficulty in Purification 1. Co-elution of product with ligand/catalyst residues1. Optimize chromatographic conditions. Consider a different workup procedure to remove metal impurities, such as washing with a solution of a suitable scavenger.
Experimental Protocol: Buchwald-Hartwig Amination of N-SEM-7-Bromo-4,5-difluoro-1H-indole

A representative protocol adapted from general procedures.

To an oven-dried Schlenk tube, add N-SEM-7-bromo-4,5-difluoro-1H-indole (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., XPhos, 0.08 equiv.). The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. After cooling, the reaction is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Diagram of Buchwald-Hartwig Amination Decision Workflow

Buchwald_Workflow start Low or No Yield reagent_check Check Reagent Quality (Catalyst, Base, Solvent) start->reagent_check nh_protection Consider N-Protection (Boc, SEM) reagent_check->nh_protection Reagents OK ligand_screening Screen Ligands (XPhos, RuPhos, etc.) nh_protection->ligand_screening base_screening Screen Bases (NaOtBu, LHMDS, K3PO4) ligand_screening->base_screening temp_optimization Optimize Temperature base_screening->temp_optimization success Successful Coupling temp_optimization->success

Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig amination reactions.

III. N-Alkylation

Direct N-alkylation of this compound can be challenging due to the potential for C-alkylation as a side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the major side product in the N-alkylation of this indole?

A1: C3-alkylation is the most common side reaction, as the C3 position of the indole ring is often highly nucleophilic. The electron-withdrawing fluorine atoms may slightly reduce the nucleophilicity of the pyrrole ring, but C3-alkylation can still be competitive.

Q2: How can I favor N-alkylation over C-alkylation?

A2: The choice of base and solvent is crucial. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by ensuring complete deprotonation of the indole nitrogen.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Mixture of N- and C3-Alkylated Products 1. Incomplete deprotonation of the indole nitrogen2. Reaction conditions favor C-alkylation1. Use a stronger base (e.g., NaH, LHMDS) to ensure full formation of the indolide anion.2. Screen different solvents (e.g., DMF, THF, acetonitrile). Higher temperatures can sometimes favor N-alkylation.
Dialkylation (N- and C-alkylation) 1. Highly reactive alkylating agent2. Excess alkylating agent1. Use a less reactive alkylating agent if possible.2. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.
Low Yield 1. Insufficiently strong base2. Poor solvent choice3. Low quality alkylating agent1. Switch to a stronger base.2. Ensure the solvent is anhydrous and can dissolve all reactants.3. Use a fresh, pure alkylating agent.
Experimental Protocol: N-Alkylation of this compound

A generalized protocol for N-alkylation.

To a solution of this compound (1.0 equiv.) in anhydrous DMF at 0 °C under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then the alkylating agent (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC. The reaction is carefully quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Diagram of N- vs. C-Alkylation Selectivity

Alkylation_Selectivity start Indole Alkylation conditions Reaction Conditions (Base, Solvent, Temp.) start->conditions n_alkylation N-Alkylation (Desired Product) conditions->n_alkylation Strong Base (NaH) Polar Aprotic Solvent (DMF) c_alkylation C3-Alkylation (Side Product) conditions->c_alkylation Weaker Base Incomplete Deprotonation

References

Technical Support Center: Purification of Crude 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Bromo-4,5-difluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential impurities may consist of starting materials that were not fully consumed, byproducts from side reactions, and residual catalysts or reagents. In syntheses involving halogenation, regioisomers or products of over-halogenation might be present. Given the reactivity of the indole nucleus, oxidation or degradation products can also be impurities, sometimes presenting as colored contaminants.[1][2][3]

Q2: What is the recommended first step in purifying crude this compound?

A2: The initial and most recommended step is typically recrystallization. This technique is effective for removing many impurities, especially if the desired compound is a solid.[4][5] The choice of solvent is critical for successful recrystallization.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques. HPLC can provide quantitative information about the percentage of purity and detect even minor impurities. ¹H and ¹⁹F NMR can help identify the structure of the desired compound and any fluorine-containing impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a solvent with a higher boiling point or one in which the compound has better solubility at elevated temperatures. A solvent screen with small amounts of the crude material is recommended.
Compound oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Ensure the cooling process is slow to allow for proper crystal formation.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow it to cool slowly. Placing the solution in an ice bath can also induce crystallization.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor separation of the desired compound from impurities (overlapping spots/peaks). The eluent system is not optimal.Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4). A gradient elution in the column chromatography might be necessary.
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking or tailing of the compound on the column/TLC plate. The compound may be too polar for the silica gel, or it might be acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like indoles, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape by neutralizing acidic sites on the silica gel.
The compound appears to be degrading on the column. The silica gel is too acidic, leading to the degradation of the sensitive indole ring.Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase such as alumina (neutral or basic).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization Issues Encountered column_chromatography Perform Column Chromatography column_chromatography->purity_check troubleshoot_chromatography Troubleshoot Chromatography column_chromatography->troubleshoot_chromatography Issues Encountered purity_check->column_chromatography Purity Not Acceptable pure_product Pure Product purity_check->pure_product Purity Acceptable troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography r1 Dissolve in Hot Solvent r2 Hot Filtration r1->r2 r3 Cool to Crystallize r2->r3 r4 Isolate Crystals r3->r4 analysis Purity Analysis r4->analysis c1 Pack Column c2 Load Sample c1->c2 c3 Elute with Solvent c2->c3 c4 Collect & Combine Fractions c3->c4 c4->analysis crude Crude Product crude->r1 analysis->c1 Further Purification Needed pure Pure Product analysis->pure Purity OK

Caption: General experimental workflow for purification.

References

Optimizing catalyst loading for 7-Bromo-4,5-difluoro-1H-indole cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 7-Bromo-4,5-difluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for cross-coupling with this compound?

A typical starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol%.[1] For initial screening, 2-3 mol% is often sufficient. If the reaction is sluggish or low-yielding, the loading can be increased to 5-10 mol%.[1] Conversely, for highly efficient systems, catalyst loading may be reduced to as low as 0.1-0.5 mol% upon optimization.[1]

Q2: How do the two fluorine atoms on the indole ring affect the reaction?

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the this compound. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the electronic properties can also impact subsequent steps like reductive elimination. Substrates with electron-withdrawing groups may require longer reaction times or higher temperatures to achieve good yields.[2]

Q3: Is it necessary to protect the N-H group of the indole before performing the cross-coupling?

Yes, it is often highly recommended. The acidic proton on the indole nitrogen can interfere with the catalytic cycle by reacting with the base or the organometallic reagents.[3] Protecting the nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can prevent these side reactions, leading to more consistent results and higher yields.[3][4]

Q4: Which class of ligands is most effective for this type of electron-deficient substrate?

For challenging substrates, including electron-deficient and sterically hindered ones, bulky and electron-rich phosphine ligands are generally the most effective.[3][5][6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in promoting the coupling of difficult substrates by stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle.[1][3]

Troubleshooting Guide

Problem: Low or No Yield

Q5: My reaction shows no conversion of the starting material. What are the likely causes?

A lack of conversion is often due to an inactive catalyst or improper reaction setup. Key factors to verify include:

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Ensure that the reaction vessel was properly degassed and maintained under a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3][6]

  • Reagent Quality: All reagents, especially the solvent and base, must be pure and anhydrous. Moisture can deactivate the catalyst and interfere with the reaction.[3]

  • Catalyst Activity: The palladium precatalyst may be old or degraded. Using a fresh batch of catalyst or a pre-activated Pd(0) source can resolve this issue.[3] For Pd(II) precatalysts like Pd(OAc)₂, inefficient reduction to the active Pd(0) species can stall the reaction.[3]

Q6: I'm seeing a black precipitate in my reaction flask and the reaction has stalled. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation.[1] This occurs when the active Pd(0) catalytic species agglomerate and fall out of solution, rendering them inactive.[1]

  • Prevention: The choice of ligand is critical for stabilizing the catalyst.[3] Using bulky, electron-rich ligands can prevent aggregation. Additionally, ensure the reaction is not overheated and is adequately stirred.[3]

Problem: Side Product Formation

Q7: My mass spectrometry analysis shows a significant amount of dehalogenated product (4,5-difluoro-1H-indole). How can I prevent this?

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[6] To minimize this:

  • Optimize the Base: Some bases can promote this side reaction. Consider switching to a milder or non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • Select the Right Ligand: A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, helping it to outcompete the dehalogenation reaction.[6]

  • Lower the Temperature: High temperatures can sometimes favor dehalogenation. Reducing the reaction temperature may suppress this side reaction.[6]

Q8: In my Suzuki-Miyaura coupling, I am observing a large amount of biaryl byproduct from the homocoupling of my boronic acid. What is the cause?

Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[6]

  • Troubleshooting: Ensure the reaction is thoroughly degassed before and during the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.[6]

Recommended Starting Conditions

The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3Pre-catalysts can offer faster activation and improved stability.
Catalyst Loading 2-5 mol%Can be lowered upon optimization for efficient systems.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are crucial for this substrate class.[3][4]
Ligand to Pd Ratio 1.2:1 to 2:1For monodentate ligands with Pd(0) sources like Pd₂(dba)₃.
Base K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.)The choice of base is critical and may require screening.[5]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O, or THFAnhydrous, degassed solvents are essential.[7]
Temperature 80 - 110 °CMay require adjustment based on the reactivity of the coupling partners.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3/G4Fourth-generation pre-catalysts are highly effective for C-N coupling.[3]
Catalyst Loading 1-3 mol%Higher loadings may be needed for less reactive amines.
Ligand RuPhos, XPhosBulky dialkylbiaryl phosphine ligands are often preferred.[3]
Ligand to Pd Ratio 1.5:1 to 2:1Critical for catalyst stability and activity.
Base NaOt-Bu, LHMDS, K₃PO₄ (1.5-2.5 equiv.)Strong bases like NaOt-Bu are common, but weaker bases like K₃PO₄ can be used for sensitive substrates.[3][8]
Solvent Toluene, Dioxane, or THFMust be anhydrous and thoroughly deoxygenated.
Temperature 90 - 120 °CHigher temperatures are often required to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add N-protected this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction tube.[3]

  • Reagent Addition: Add the N-protected this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 h).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualized Workflows

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst catalyst_q1 Is the catalyst fresh? Is the correct ligand used? check_catalyst->catalyst_q1 check_conditions Step 2: Assess Reaction Conditions conditions_q1 Is the system under a strict inert atmosphere? check_conditions->conditions_q1 check_reagents Step 3: Check Reagent Quality reagents_q1 Are solvents and bases anhydrous and pure? check_reagents->reagents_q1 catalyst_q1->check_conditions Yes catalyst_sol Use fresh catalyst/ligand. Consider a more robust pre-catalyst. catalyst_q1->catalyst_sol No conditions_q1->check_reagents Yes conditions_sol Degas solvents thoroughly. Re-run under inert gas. conditions_q1->conditions_sol No reagents_sol Use freshly distilled solvents or new bottles of reagents. reagents_q1->reagents_sol No

Caption: A decision workflow for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow setup 1. Reagent & Catalyst Setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Cycle) setup->inert addition 3. Add Anhydrous, Degassed Solvent inert->addition heating 4. Heat to Temperature with Vigorous Stirring addition->heating monitor 5. Monitor Progress (TLC / LC-MS) heating->monitor workup 6. Reaction Quench & Work-up monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Stability of 7-Bromo-4,5-difluoro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of 7-Bromo-4,5-difluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

Currently, there is no specific experimental data available in the public domain detailing the stability of this compound under acidic conditions. However, based on the general chemical properties of indoles, it is anticipated that the compound may be susceptible to degradation in strongly acidic environments.

Indoles are known to be sensitive to strong acids.[1] The pyrrole ring of the indole nucleus is electron-rich, making it reactive towards electrophiles. In the presence of acid, the indole ring can be protonated. While the nitrogen atom has a lone pair of electrons, protonation predominantly occurs at the C3 position due to the formation of a more stable conjugate acid.[1] This protonation can initiate further reactions, such as dimerization or polymerization, leading to the degradation of the parent molecule.[2][3] The presence of electron-withdrawing fluorine atoms on the benzene ring may influence the reactivity of the indole core, but specific effects on its acid stability have not been documented.

Q2: What are the potential degradation pathways for this compound in an acidic medium?

While specific degradation products for this compound have not been identified, potential degradation pathways can be inferred from the known reactivity of the indole scaffold under acidic conditions. The most common acid-catalyzed degradation pathway for indoles is polymerization or oligomerization.[4][5] This process is initiated by the protonation of the indole ring, which then allows for an electrophilic attack of one indole molecule on another.

For some substituted indoles, acid treatment can lead to the formation of dimers and trimers.[4] It is also possible that under certain acidic conditions, hydrolysis of the bromo-substituent could occur, although this is generally less likely than reactions involving the indole ring itself.

Experimental Protocol: Assessing Acidic Stability

This section provides a general protocol for determining the stability of this compound in acidic solutions. This method is designed to be a starting point and may require optimization based on the specific properties of the compound and the analytical techniques available.

Objective: To evaluate the degradation of this compound over time in an acidic buffer at a controlled temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium acetate or other suitable buffer salt

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC or LC-MS system with a UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Preparation of Buffer Solution (pH 4):

    • Prepare a 0.1 M acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water.

    • Adjust the pH to 4.0 using HCl.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in ACN or another suitable organic solvent.

  • Sample Preparation for Stability Study:

    • In separate HPLC vials, dilute the stock solution with the pH 4 buffer to a final concentration of 50 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the stability.

    • Prepare a control sample (T=0) by immediately quenching the reaction. This can be done by diluting the sample with the initial mobile phase to stop further degradation and then analyzing it immediately.

  • Incubation:

    • Place the sample vials in an incubator or water bath set to a specific temperature (e.g., 40°C).

  • Time Points for Analysis:

    • Withdraw aliquots from the incubated solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, quench the reaction by diluting the aliquot with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is often a good starting point for indole-containing compounds.

    • The mobile phase could consist of a gradient of ACN and water with 0.1% formic acid.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

    • If using LC-MS, analyze the data for the appearance of new peaks that could correspond to degradation products.

Quantitative Data Summary

Time (hours)pHTemperature (°C)Concentration of this compound (µg/mL)% RemainingAppearance of Degradation Products (Peak Area)
04.04050.01000
24.040Data to be filledData to be filledData to be filled
44.040Data to be filledData to be filledData to be filled
84.040Data to be filledData to be filledData to be filled
124.040Data to be filledData to be filledData to be filled
244.040Data to be filledData to be filledData to be filled

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor solubility of the compound in the acidic buffer. The compound may have low aqueous solubility.Increase the percentage of co-solvent (e.g., ACN, MeOH) in the buffer, but be mindful that this can affect the degradation rate. Alternatively, use a different buffer system or perform the study at a lower compound concentration.
Rapid degradation observed at the first time point. The compound is highly unstable under the tested conditions.Consider using milder acidic conditions (e.g., pH 5 or 6) or a lower temperature. Shorten the time intervals for sample collection.
Broad or tailing peaks in the HPLC chromatogram. Poor chromatographic conditions or interaction of the compound with the column.Optimize the mobile phase composition, pH, and gradient. Ensure the column is in good condition. Consider using a different column chemistry.
Multiple degradation peaks that are difficult to resolve. Complex degradation pathway.Optimize the HPLC gradient to improve the separation of the degradation products. If using LC-MS, analyze the mass spectra of the new peaks to help in their identification.
Inconsistent results between replicate experiments. Variability in sample preparation, incubation conditions, or analytical measurement.Ensure precise control of all experimental parameters, including temperature, pH, and concentrations. Prepare fresh solutions for each experiment. Validate the analytical method for reproducibility.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Study Samples (Dilute stock in buffer) prep_stock->prep_samples prep_buffer Prepare Acidic Buffer (e.g., pH 4) prep_buffer->prep_samples incubate Incubate at Controlled Temperature (e.g., 40°C) prep_samples->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc calc Calculate % Remaining hplc->calc identify Identify Degradation Products hplc->identify plot Plot Degradation Curve calc->plot

Caption: Experimental workflow for assessing the stability of this compound under acidic conditions.

References

Stability of 7-Bromo-4,5-difluoro-1H-indole under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 7-Bromo-4,5-difluoro-1H-indole under basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

This compound is generally stable under a range of basic conditions commonly used in organic synthesis, particularly for reactions such as N-alkylation and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine substituents increases the acidity of the indole N-H proton, facilitating its deprotonation. However, strong bases and elevated temperatures may promote side reactions.

Q2: Which common bases can be used with this compound?

The choice of base depends on the specific reaction.

  • For N-alkylation: Strong bases like sodium hydride (NaH) are effective for deprotonating the indole nitrogen, allowing for subsequent reaction with an alkylating agent.[1]

  • For Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig): A variety of inorganic bases are well-tolerated and commonly used. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (t-BuONa).[2][3][4][5][6] The selection of the base can influence reaction efficiency and should be optimized for the specific coupling partners.[2]

Q3: Are there any known incompatibilities or degradation pathways with strong bases?

While generally stable for specific transformations, prolonged exposure to strong bases, especially at elevated temperatures, may lead to undesired side reactions. Potential degradation pathways could include:

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for aryl bromides and fluorides without strong activation, highly basic conditions could potentially lead to the displacement of a fluorine or bromine atom by a nucleophile.

  • Ring-opening or rearrangement: Extremely harsh basic conditions could potentially lead to the degradation of the indole ring itself, although this is not commonly observed under standard synthetic protocols.

Troubleshooting Guides

Low Yield or No Reaction in Base-Mediated Transformations
Observed Problem Potential Cause Troubleshooting & Optimization
Failure of N-deprotonation (e.g., in N-alkylation) Insufficiently strong base or incomplete deprotonation.Use a stronger base such as sodium hydride (NaH). Ensure anhydrous reaction conditions as water will quench the base. Allow sufficient time for the deprotonation to complete before adding the electrophile.[1]
Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Suboptimal choice of base, catalyst, ligand, or solvent.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa).[2][3][4][7] Optimize the palladium catalyst and ligand combination. Ensure all reagents are pure and solvents are anhydrous and degassed.[2][5]
Decomposition of starting material Reaction temperature is too high or reaction time is too long.Monitor the reaction progress closely by TLC or LC-MS. Lower the reaction temperature. Reduce the reaction time once the starting material is consumed.
Formation of Unexpected Byproducts
Observed Problem Potential Cause Troubleshooting & Optimization
Formation of a byproduct with a different molecular weight Possible nucleophilic aromatic substitution (SNAr) of a halogen by the base (e.g., hydroxide) or solvent.Use a non-nucleophilic base if possible. Lower the reaction temperature to disfavor the SNAr pathway. Reduce the concentration of the base.
Observation of debrominated or defluorinated species Reductive dehalogenation, potentially as a side reaction in palladium-catalyzed processes.Optimize the catalyst and ligand system. Ensure a strictly inert atmosphere to minimize side reactions.

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a general guideline for the N-alkylation of this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base like sodium hydride (NaH, 1.1-1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: The crude product can be purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography.

Visualizations

Deprotonation_Pathway Indole This compound Anion Indolyl Anion Indole->Anion + Base - H+ Base Base (e.g., NaH, K2CO3) Product N-Substituted or Coupling Product Anion->Product + Electrophile or Coupling Partner Troubleshooting_Workflow Start Low Yield in Base-Mediated Reaction Check_Base Is the base appropriate and active? Start->Check_Base Check_Conditions Are reaction conditions (temp, time) optimized? Start->Check_Conditions Check_Reagents Are all reagents pure and anhydrous? Start->Check_Reagents Optimize_Base Screen different bases (e.g., K2CO3, Cs2CO3, t-BuONa) Check_Base->Optimize_Base Optimize_Conditions Vary temperature and reaction time Check_Conditions->Optimize_Conditions Purify_Reagents Purify starting materials and dry solvents Check_Reagents->Purify_Reagents Success Improved Yield Optimize_Base->Success Optimize_Conditions->Success Purify_Reagents->Success

References

Troubleshooting N-protection and deprotection of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the N-protection and deprotection of 7-Bromo-4,5-difluoro-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.

Section 1: Troubleshooting N-Protection

The N-protection of this compound can be challenging due to the electronic effects of the halogen substituents. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the N-H proton, which can facilitate deprotonation, but may also influence the stability of the indole ring.[1][2] Common issues include incomplete reactions, low yields, and competing side reactions.

Q1: Why is my N-protection reaction resulting in a low yield or failing to go to completion?

A1: Low yields in N-protection reactions of this substrate can stem from several factors related to deprotonation, reagent quality, and reaction conditions.

  • Incomplete Deprotonation: While the fluoro groups increase N-H acidity, a sufficiently strong base is still required for complete conversion to the indolate anion. If deprotonation is incomplete, the remaining neutral indole is a much weaker nucleophile. Consider using a stronger base or ensuring the stoichiometry is adequate.[3]

  • Reagent and Solvent Purity: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. The presence of water or other protic impurities in the solvent (e.g., DMF, THF) or on the glassware will quench the base, leading to an incomplete reaction.[3] Always use anhydrous solvents and flame- or oven-dried glassware.

  • Steric Hindrance: If using a bulky protecting group or if the indole itself is sterically hindered, the reaction rate may be significantly reduced.[3]

  • Reaction Temperature and Time: Some N-protection reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it while monitoring for potential decomposition.

Q2: I am observing significant C3-alkylation as a side product. How can this be minimized?

A2: C3-alkylation is a common side reaction in indole chemistry because the C3 position is often more nucleophilic than the nitrogen atom.[3][4] Several strategies can be employed to favor N-alkylation.

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the classical approach to favor N-alkylation.[3][4] These conditions promote the formation of the indolate anion, which is a harder nucleophile and preferentially reacts at the nitrogen. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]

  • Reaction Temperature: Higher reaction temperatures can sometimes improve selectivity for N-alkylation over C-alkylation. In some systems, increasing the temperature to 80 °C has resulted in complete N-alkylation.[4][5]

  • Controlled Reagent Addition: Adding the alkylating or protecting agent dropwise to the solution of the deprotonated indole can help maintain a low concentration, reducing the likelihood of side reactions.[4]

Data Summary: N-Protection Conditions

The following table summarizes common conditions for N-protection of indoles. Optimization may be required for the specific this compound substrate.

Protecting GroupCommon ReagentsTypical BaseSolventTypical Temp. (°C)Key Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂ONaH, LiHMDSDMF, THF0 to 25NaH in DMF is a standard for high yields.[3]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)NaH, K₂CO₃DMF, Acetone0 to 60The tosyl group is robust but requires harsh deprotection.[6]
SEM 2-(Trimethylsilyl)ethoxymethyl chlorideNaH, DiisopropylethylamineDMF, CH₂Cl₂0 to 25Offers milder deprotection options than Tosyl.[7]
Experimental Protocol: N-Boc Protection of this compound

This protocol describes a general procedure for the N-Boc protection of the title compound using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Note: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of (Boc)₂O (1.2 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected indole.

Troubleshooting Workflow: N-Protection```dot

G start Problem: Low Yield / Incomplete N-Protection cause1 Potential Cause: Incomplete Deprotonation start->cause1 cause2 Potential Cause: Poor Reagent/Solvent Quality start->cause2 cause3 Potential Cause: C3-Alkylation Side Reaction start->cause3 sol1 Solution: - Use stronger base (e.g., LiHMDS) - Increase base stoichiometry (1.2-1.5 eq) cause1->sol1 Check Base Strength sol2 Solution: - Use anhydrous solvents - Flame-dry glassware - Check purity of starting materials cause2->sol2 Verify Conditions sol3 Solution: - Ensure complete deprotonation (see Sol. 1) - Increase reaction temperature - Add protecting agent slowly at 0 °C cause3->sol3 Optimize Selectivity

References

Improving regioselectivity in reactions with 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions with 7-Bromo-4,5-difluoro-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My cross-coupling reaction on this compound is resulting in a mixture of N-arylated/aminated and C7-arylated/aminated products. How can I improve the selectivity for the C7 position?

Answer: The primary challenge in cross-coupling reactions with this compound is the competition between the reaction at the C7-Br bond and the N-H bond. The acidity of the N-H proton is increased by the electron-withdrawing fluorine atoms, making N-arylation a significant side reaction. Here are several strategies to enhance C7-selectivity:

  • Choice of Base: A crucial factor is the choice of base. While strong bases like NaOt-Bu or KHMDS are commonly used in Buchwald-Hartwig aminations, they can readily deprotonate the indole N-H, favoring N-arylation. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often more effective in promoting selective C-Br bond activation.[1][2]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand plays a pivotal role.

    • For Suzuki-Miyaura couplings , catalyst systems like Pd(dppf)Cl₂ have shown success in promoting C-C bond formation at the C7 position of N-H unprotected bromoindoles.[1] Pd(PPh₃)₄ has also been used effectively.[2]

    • For Buchwald-Hartwig aminations , palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos are recommended. These ligands can facilitate the oxidative addition at the C-Br bond even under milder basic conditions, thus minimizing competing N-arylation.[3]

  • N-Protection Strategy: If the above methods do not provide sufficient selectivity, protecting the indole nitrogen is a reliable strategy. Common protecting groups for indoles that are compatible with cross-coupling conditions include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The protecting group can be removed in a subsequent step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the result of C-Br activation.

Issue 2: Low Yields in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound, but the reaction is giving low yields of the desired C7-arylated product. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, including catalyst deactivation, inefficient transmetalation, or decomposition of starting materials. The electron-withdrawing nature of the fluorine atoms makes the C7-Br bond more susceptible to oxidative addition, which is generally favorable. However, optimization of other parameters is key.

  • Catalyst and Ligand: Ensure your palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. For electron-deficient aryl bromides, ligands that promote efficient reductive elimination are beneficial. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Base and Solvent: The choice of base and solvent system is critical. A common and effective combination for Suzuki couplings of bromoindoles is an inorganic base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system such as dioxane/water or toluene/water.[1] The presence of water is often essential for the transmetalation step.

  • Boronic Acid/Ester Quality: Ensure the boronic acid or boronate ester is pure and not degraded. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially at elevated temperatures. Using a slight excess (1.2-1.5 equivalents) of the boron reagent is common practice.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.

Issue 3: Competing C-H Functionalization

Question: I am concerned about the possibility of direct C-H activation at other positions on the indole ring competing with the reaction at the C7-Br bond. Is this a likely issue?

Answer: Under typical palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, etc.), the reaction at the C-Br bond is significantly more favorable than direct C-H activation. The energy barrier for oxidative addition into a C-Br bond is much lower than for C-H activation.

However, if you are specifically aiming for C-H functionalization, this requires a different set of reaction conditions, often involving a directing group on the indole nitrogen and a specific catalyst system designed for C-H activation.[4][5] For standard cross-coupling reactions with this compound, C-H activation at other positions is not a primary concern for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving regioselectivity in reactions with this compound?

A1: The main challenge is the competitive reactivity of the N-H bond and the C7-Br bond in cross-coupling reactions. The electron-withdrawing fluorine substituents increase the acidity of the N-H proton, making the indole nitrogen a competing nucleophile, which can lead to N-functionalization as a side product.

Q2: Is it necessary to protect the N-H group of this compound before performing cross-coupling reactions?

A2: Not always. Selective C7-functionalization can often be achieved without N-protection by carefully selecting the reaction conditions, particularly the base and the palladium catalyst/ligand system.[1][2][3] However, if achieving high regioselectivity is proving difficult, N-protection is a robust and reliable strategy.

Q3: How do the fluorine atoms at the C4 and C5 positions affect the reactivity of the C7-Br bond?

A3: The fluorine atoms are strongly electron-withdrawing, which has two main effects. Firstly, they increase the electrophilicity of the indole ring, making the C7-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst. This generally increases the rate of the desired cross-coupling reaction. Secondly, they increase the acidity of the N-H proton, which can exacerbate the issue of competing N-arylation/amination as discussed above.

Q4: Which palladium ligands are generally recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A4:

  • For Suzuki-Miyaura: Dppf (1,1'-bis(diphenylphosphino)ferrocene) and PPh₃ (triphenylphosphine) have been used successfully with related N-H unprotected bromoindoles.[1][2]

  • For Buchwald-Hartwig: Bulky, electron-rich biarylphosphine ligands are generally preferred. Examples include XPhos, SPhos, and BrettPhos, which have been shown to be effective for the amination of N-H unprotected halo-N-heterocycles.[3]

Q5: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A5: A good starting point would be to use Pd(dppf)Cl₂ (5-10 mol%) as the catalyst with Cs₂CO₃ (2-3 equivalents) as the base in a degassed 4:1 mixture of dioxane and water. The reaction can be run at 80-100 °C and monitored by TLC or LC-MS.[1]

Q6: What are some recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A6: For amination with a primary or secondary amine, using a palladium precatalyst like XPhos Pd G3 (2-5 mol%) with a base such as K₃PO₄ or Cs₂CO₃ (1.5-2 equivalents) in a solvent like toluene or dioxane at 80-110 °C would be a reasonable starting point.

Data Presentation

Table 1: Recommended Reaction Conditions for Selective C7-Arylation (Suzuki-Miyaura)

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-10 mol%)Effective for cross-coupling of N-H unprotected bromoindoles.[1][2]
Ligand dppf or PPh₃ (if not using a pre-catalyst)Promotes efficient catalytic turnover.
Base Cs₂CO₃ or K₂CO₃ (2-3 equivalents)Weaker inorganic bases minimize N-H deprotonation and N-arylation.[1]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous conditions are often necessary for efficient transmetalation.
Temperature 80-110 °CBalances reaction rate and potential for side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation and side reactions.

Table 2: Recommended Reaction Conditions for Selective C7-Amination (Buchwald-Hartwig)

ParameterRecommended ConditionsRationale
Palladium Catalyst XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Bulky biarylphosphine ligands favor C-Br oxidative addition.[3]
Ligand XPhos or SPhos (if not using a pre-catalyst)Enhances catalyst stability and activity.
Base K₃PO₄ or Cs₂CO₃ (1.5-2 equivalents)Minimizes N-H deprotonation and competing N-amination.
Solvent Toluene or DioxaneCommon solvents for Buchwald-Hartwig reactions.
Temperature 80-120 °CTypical temperature range for these couplings.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst longevity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7 of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 4:1 dioxane/water via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C7 of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Pathway cluster_substrate This compound cluster_conditions Reaction Conditions cluster_products Potential Products Substrate This compound (Two Reactive Sites: C7-Br and N-H) Conditions Pd Catalyst Ligand Base Solvent C7_Product Desired C7-Functionalized Product Conditions->C7_Product Favored by: - Weaker Base (e.g., Cs₂CO₃) - Bulky Ligands (e.g., XPhos) N_Product N-Functionalized Side-Product Conditions->N_Product Favored by: - Strong Base (e.g., NaOt-Bu) - Less Sterically Hindered Catalyst

Caption: Decision pathway for improving C7-regioselectivity.

Suzuki_Workflow Start Start Setup Combine Reactants: - this compound - Boronic Acid - Base (e.g., Cs₂CO₃) - Pd Catalyst (e.g., Pd(dppf)Cl₂) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->Solvent React Heat Reaction (e.g., 100 °C) Solvent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Scale-up Synthesis of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromo-4,5-difluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A practical and scalable two-step approach begins with commercially available 4,5-difluoro-1H-indole. The key step is a regioselective bromination at the C7 position. This route avoids the complexities of constructing the indole ring from scratch and focuses on the challenging halogenation step.

Q2: Why is regioselective bromination at the C7 position challenging?

A2: The indole ring is electron-rich and prone to electrophilic substitution at multiple positions, primarily C3. The fluorine atoms at C4 and C5 are electron-withdrawing, which deactivates the benzene portion of the molecule, but directing the bromination specifically to C7 requires carefully controlled conditions to prevent the formation of other bromo-isomers (e.g., at C3 or C6).

Q3: What are the primary challenges when scaling up the bromination reaction?

A3: Key scale-up challenges include:

  • Heat Management: Electrophilic bromination can be exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of runaway reactions or side-product formation.[1]

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized high concentrations of the brominating agent, resulting in over-bromination (dibromo- or tribromo-indoles) and other impurities.[1]

  • Impurity Profile: Side reactions that are minor at the lab scale can become significant at a larger scale, complicating purification and reducing overall yield.[1]

  • Reagent Addition: The rate of addition of the brominating agent is critical to control selectivity and temperature. A slow, controlled addition is crucial on a large scale.

Q4: How can I purify the final this compound product on a large scale?

A4: While column chromatography is common in the lab, it is often impractical for large-scale production. Recommended methods include:

  • Recrystallization: This is the preferred method for large quantities. A suitable solvent system must be identified to ensure high recovery of the desired product with good purity.

  • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Q5: What are the main safety concerns for this synthesis?

A5: The primary safety concerns involve the handling of:

  • Brominating Agents: Reagents like N-Bromosuccinimide (NBS) are irritants and lachrymators. Bromine (Br₂) is highly corrosive, toxic, and volatile. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge.

  • Exothermic Reactions: As mentioned, the bromination step can release significant heat. A robust cooling system and emergency quenching plan should be in place for the reactor.

Troubleshooting Guides

Issue 1: Low Yield in C7-Bromination Step
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction closely using HPLC or TLC. - Extend the reaction time if starting material is still present. - Slightly increase the equivalents of the brominating agent (e.g., from 1.05 to 1.1 eq.), but be cautious of over-bromination.
Degradation of Starting Material or Product - Harsh reaction conditions can cause decomposition. Consider lowering the reaction temperature. - If using a strong Lewis acid, try a milder catalyst or reduce its concentration. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Regioselectivity - Optimize the N-protection strategy. An N-protecting group can influence the position of electrophilic attack. - Screen different brominating agents (e.g., NBS, Br₂, Pyridinium tribromide). - Adjust the solvent. Solvent polarity can influence the selectivity of the reaction.
Product Loss During Workup - If using an aqueous workup, ensure the pH is controlled to prevent the product from becoming soluble in the aqueous layer. - Minimize the number of extraction and transfer steps. - Perform a mass balance analysis to identify where the loss is occurring.
Issue 2: Formation of Impurities (e.g., Dibrominated or Isomeric Products)
Potential Cause Troubleshooting & Optimization
Over-bromination - Reduce the equivalents of the brominating agent to be closer to stoichiometric (1.0-1.05 eq.). - Ensure slow, subsurface addition of the brominating agent to prevent localized high concentrations. - Improve mixing efficiency by adjusting the stirrer speed or using a different type of impeller in the reactor.
Formation of C3- or C6-Bromo Isomers - Lowering the reaction temperature often increases selectivity. - The choice of N-protecting group is critical for directing substitution. Bulky protecting groups can sterically hinder attack at certain positions. - Experiment with different solvents. A non-polar solvent may favor C7 bromination over C3.
Hydrolysis of Protecting Group - If an acid-labile protecting group is used, ensure that the reaction and workup conditions are not too acidic. - Choose a more robust protecting group if hydrolysis is a persistent issue.

Experimental Protocols & Data

Workflow for Scale-up Synthesis

Below is a representative workflow for the synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C7-Bromination cluster_2 Step 3: Deprotection & Purification A 4,5-Difluoro-1H-indole B N-Protected Intermediate A->B Protecting Agent (e.g., Boc₂O or TsCl) Base, Solvent C Crude N-Protected This compound B->C Brominating Agent (e.g., NBS) Solvent, Low Temperature D Crude this compound C->D Deprotection Conditions (e.g., TFA or NaOH) E Final Pure Product D->E Recrystallization / Slurry Wash

Caption: Overall synthetic workflow for this compound.

Protocol 1: N-Protection of 4,5-Difluoro-1H-indole (Illustrative)
  • Reactor Setup: Charge a suitable reactor with 4,5-difluoro-1H-indole (1.0 eq.) and a suitable solvent such as Tetrahydrofuran (THF, 10 vol). Purge the reactor with nitrogen.

  • Cooling: Cool the solution to 0-5 °C.

  • Base Addition: Add a base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise, maintaining the internal temperature below 10 °C. Stir for 1 hour.

  • Protecting Group Addition: Slowly add the protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O, 1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC until >99% conversion is observed.

  • Workup: Carefully quench the reaction with a saturated solution of ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.

Protocol 2: Regioselective C7-Bromination
  • Reactor Setup: Charge the reactor with the N-protected 4,5-difluoro-1H-indole (1.0 eq.) and a suitable solvent like Dichloromethane (DCM, 10 vol). Purge with nitrogen.

  • Cooling: Cool the solution to a low temperature, typically between -40 °C and -20 °C, to maximize selectivity.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq.) in DCM over 2-3 hours, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir at the low temperature for 4-6 hours.

  • Monitoring: Monitor for the disappearance of starting material and the formation of the desired product by HPLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with sodium bicarbonate solution and then brine. Dry over magnesium sulfate and concentrate in vacuo.

Data Summary Table: C7-Bromination Conditions
ParameterLab Scale (10g)Pilot Scale (1kg)Notes
Starting Material 10.0 g1.0 kgN-Boc-4,5-difluoro-1H-indole
Solvent (DCM) 100 mL10 LAnhydrous grade recommended
NBS 1.05 eq.1.05 eq.Purity of NBS is critical
Temperature -30 °C-30 °C to -25 °CStrict temperature control is vital for selectivity
Addition Time 30 min2 - 3 hoursSlow addition is crucial to control exotherm and minimize impurities
Reaction Time 4 hours4 - 6 hoursMonitor by HPLC
Typical Yield 75-85%70-80%Isolated yield after workup
Typical Purity >95% (by HPLC)>95% (by HPLC)Purity before recrystallization

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low purity after the bromination step.

G Start Low Purity Detected by HPLC Post-Bromination CheckImpurity Identify Major Impurity: Is it Starting Material, Isomer, or Dibromo? Start->CheckImpurity SM Impurity is Starting Material CheckImpurity->SM Starting Material Isomer Impurity is C3/C6-Bromo Isomer CheckImpurity->Isomer Isomer Dibromo Impurity is Dibromo-indole CheckImpurity->Dibromo Dibromo SM_Action Increase Reaction Time or Slightly Increase NBS eq. SM->SM_Action End Re-run and Analyze SM_Action->End Isomer_Action Lower Reaction Temperature (-30°C to -50°C). Verify N-Protecting Group. Isomer->Isomer_Action Isomer_Action->End Dibromo_Action Decrease NBS eq. (to 1.01). Slow down NBS addition rate. Improve reactor mixing. Dibromo->Dibromo_Action Dibromo_Action->End

Caption: Troubleshooting decision tree for impurity issues in bromination.

References

Validation & Comparative

Navigating the Reactivity Landscape of Bromoindoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of 7-Bromo-4,5-difluoro-1H-indole in comparison to other bromoindole isomers in key cross-coupling reactions, providing valuable insights for researchers, scientists, and drug development professionals.

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles, in particular, serve as versatile precursors for the synthesis of complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Among these, this compound presents a unique substitution pattern, the reactivity of which is of significant interest. This guide provides an objective comparison of its performance against other bromoindoles, supported by a synthesis of available data and generalized experimental protocols.

Unraveling Reactivity: The Influence of Bromine Position and Fluorine Substitution

The position of the bromine atom on the indole ring significantly dictates the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This is primarily attributed to a combination of steric and electronic effects.

General Reactivity Trend of Bromo-1H-indoles:

Generally, the reactivity of bromo-1H-indoles in Suzuki-Miyaura coupling follows the trend:

5-Bromo- & 6-Bromo- > 4-Bromo- > 7-Bromo-

  • 5- and 6-Bromoindoles: These isomers are typically the most reactive due to the electronically favorable positions of the bromine, which facilitates the oxidative addition step in the catalytic cycle.

  • 4-Bromoindole: The reactivity of the 4-bromo isomer can be somewhat diminished compared to the 5- and 6-bromo counterparts. This is often attributed to potential steric hindrance from the adjacent pyrrole ring, which can impede the approach of the bulky palladium catalyst.

  • 7-Bromoindole: The 7-bromo isomer is consistently reported as the most challenging substrate for cross-coupling reactions.[1][2] The significant steric hindrance posed by the proximal pyrrole ring makes oxidative addition to the C-Br bond more difficult.[3][4]

The Impact of Fluorine Substituents in this compound:

The presence of two fluorine atoms at the 4 and 5-positions of the indole ring introduces additional electronic factors that modulate the reactivity of the 7-bromo position. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can influence the electron density of the aromatic ring and the C-Br bond. This can, in some cases, make the C-Br bond more susceptible to oxidative addition. However, the steric hindrance at the 7-position remains a dominant factor. While direct, quantitative comparative studies are limited, the interplay of these electronic and steric effects suggests that this compound will likely exhibit reactivity that is still challenging, yet potentially different from its non-fluorinated counterpart.

Comparative Data in Cross-Coupling Reactions

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles

Bromoindole IsomerCoupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
7-Bromo-1H-indazole *Suzuki-Miyaura(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)270
5-Bromoindole Suzuki-MiyauraArylboronic acidPd/SPhosK₂CO₃Water-acetonitrile3718High
4-Bromo-1H-indole SonogashiraTerminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSO60687
5-Bromoindole SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
6-Bromo-2-chloroquinoline Buchwald-HartwigAminePd(OAc)₂ / XPhosNaOtBuToluene100-High
4-Bromo-1H-1-tritylpyrazole Buchwald-HartwigMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1101267

*Data for 7-bromo-1H-indazole is included as a close structural analog to 7-bromo-1H-indole, highlighting the challenging nature of the 7-position.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for the specific bromoindole substrates.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromoindole with a boronic acid.

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

This protocol outlines a general method for the coupling of a bromoindole with a terminal alkyne.

Materials:

  • Bromoindole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromoindole, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of an amine with a bromoindole.

Materials:

  • Bromoindole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromoindole, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving a bromoindole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Bromoindole - Coupling Partner - Catalyst - Base combine Combine Solids reagents->combine glassware Flame-dry Glassware glassware->combine solvent Degas Solvent add_solvent Add Solvent solvent->add_solvent inert Inert Atmosphere (Evacuate & Backfill) combine->inert inert->add_solvent heat_stir Heat & Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

A generalized experimental workflow for cross-coupling reactions.

Signaling Pathways of Interest

Indole derivatives are integral to a multitude of signaling pathways relevant to drug discovery. For instance, many kinase inhibitors feature an indole core, targeting pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are often dysregulated in cancer. The ability to functionalize the indole scaffold at various positions allows for the fine-tuning of inhibitor potency and selectivity.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Indole_Inhibitor Indole-based Kinase Inhibitor RAF->Indole_Inhibitor ERK ERK MEK->ERK MEK->Indole_Inhibitor Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Indole inhibitors targeting the MAPK/ERK signaling pathway.

References

The Impact of Fluorination on the Biological Activity of Indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic profiles of a compound. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated indole analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The introduction of fluorine to this heterocyclic system can profoundly influence its biological activity by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide explores these effects through direct comparative studies.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from comparative studies, highlighting the impact of fluorination on the biological potency of indole analogs in anticancer and antimicrobial applications.

Table 1: Anticancer Activity of Fluorinated vs. Non-fluorinated Indole Analogs

Compound/Analog PairTarget/AssayNon-Fluorinated Analog IC50Fluorinated Analog IC50Fold Improvement with FluorinationReference
Indoline Derivative PERK Inhibition2.5 nM0.8 nM (4-fluoro)3.1[1]
Indole-3-acetic acid Cytotoxicity (with peroxidase)Less cytotoxicMore cytotoxic (5-fluoro)Qualitative[2]

Table 2: Antimicrobial Activity of Fluorinated vs. Non-fluorinated Indole Analogs

Compound/Analog PairMicroorganismNon-Fluorinated Analog MICFluorinated Analog MICFold Improvement with FluorinationReference
Indole Isomers Mycobacterium tuberculosis74.0 µM (6-fluoroindole)4.7 µM (5-fluoroindole)15.7[3][4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative studies are provided below.

PERK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PERK enzyme. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays.

Materials:

  • Recombinant human PERK enzyme

  • eIF2α (eukaryotic initiation factor 2 alpha) substrate

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (fluorinated and non-fluorinated indole analogs)

  • Detection reagents (e.g., europium-labeled anti-phospho-eIF2α antibody and ULight™-labeled anti-eIF2α antibody for TR-FRET)

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the PERK enzyme and eIF2α substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents and incubate to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • Cancer cell line (e.g., V79 hamster fibroblasts, MCF7, HT29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated and non-fluorinated indole analogs)

  • Horseradish peroxidase (HRP), if required for prodrug activation[2]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (with or without HRP, as needed). Include untreated and vehicle controls.

  • Incubate the cells for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.

Materials:

  • Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

  • Test compounds (fluorinated and non-fluorinated indole analogs)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control (no drug) and negative control (no bacteria) wells

  • Resazurin solution (for viability indication, optional for some bacteria)[3]

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • If using a viability indicator like resazurin, add it to the wells and incubate further. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

Mandatory Visualizations

Signaling Pathway Diagram

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP PERK_inactive Inactive PERK ER_Stress->PERK_inactive Induces PERK_active Active PERK (Dimerized & Phosphorylated) PERK_inactive->PERK_active Dissociation of BiP eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis Leads to Gene_Expression Stress Response Gene Expression ATF4->Gene_Expression Induces Indole_Inhibitor Fluorinated Indole PERK Inhibitor Indole_Inhibitor->PERK_active Inhibits

Caption: PERK signaling pathway and the inhibitory action of fluorinated indole analogs.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add Fluorinated & Non-fluorinated Indole Analogs incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to 7-Bromo-4,5-difluoro-1H-indole and 7-chloro-4,5-difluoro-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two halogenated indole derivatives, 7-Bromo-4,5-difluoro-1H-indole and 7-chloro-4,5-difluoro-1H-indole. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on predicted physicochemical properties and established structure-activity relationships of analogous halogenated aromatic compounds. The provided experimental protocols are representative methods for the synthesis and biological evaluation of similar indole derivatives.

Physicochemical Properties: A Predictive Comparison

The substitution of a bromine atom with a chlorine atom at the 7-position of the 4,5-difluoro-1H-indole scaffold is expected to influence several key physicochemical properties relevant to drug development. These differences, summarized in the table below, can impact a compound's solubility, permeability, and metabolic stability.

PropertyThis compound (Predicted)7-chloro-4,5-difluoro-1H-indole (Predicted)Rationale for Predicted Difference
Molecular Formula C₈H₄BrF₂NC₈H₄ClF₂NDifferent halogen at the 7-position.
Molecular Weight ~248.03 g/mol ~203.58 g/mol Bromine has a higher atomic mass than chlorine.
Boiling Point 314.7±37.0 °C[1]Lower than the bromo analogGenerally, for analogous halogenated compounds, boiling point increases with the atomic mass of the halogen.
Density 1.834±0.06 g/cm³[1]Lower than the bromo analogDensity typically increases with the atomic mass of the halogen substituent.
pKa 13.89±0.30[1]Similar to the bromo analogThe electronic effects of bromine and chlorine on the indole nitrogen are comparable, leading to similar predicted acidity.
LogP (Lipophilicity) Higher than the chloro analogLower than the bromo analogBromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.
Polarizability Higher than the chloro analogLower than the bromo analogThe larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions.

Synthesis of 7-Halo-4,5-difluoro-1H-indoles: A General Approach

Experimental Protocol: Fischer Indole Synthesis (General)

This protocol outlines a general procedure for the synthesis of 7-halo-4,5-difluoro-1H-indoles from the corresponding phenylhydrazine.

Materials:

  • (2-Bromo-3,4-difluorophenyl)hydrazine or (2-Chloro-3,4-difluorophenyl)hydrazine

  • A suitable ketone or aldehyde (e.g., pyruvate, acetone)

  • Anhydrous ethanol or acetic acid

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)

  • Sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: Dissolve the substituted phenylhydrazine (1.0 eq) in anhydrous ethanol. Add the ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid). Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 7-halo-4,5-difluoro-1H-indole.

Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation Phenylhydrazine->Hydrazone Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Formation Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Hydrazone Formation->Cyclization (Acid Catalyst) Work-up & Purification Work-up & Purification Cyclization (Acid Catalyst)->Work-up & Purification 7-Halo-4,5-difluoro-1H-indole 7-Halo-4,5-difluoro-1H-indole Work-up & Purification->7-Halo-4,5-difluoro-1H-indole

A generalized workflow for the Fischer indole synthesis.

Biological Activity: A Predictive Outlook

The biological activity of these compounds is likely to be in the realm of kinase inhibition, a common target for indole derivatives. The nature of the halogen at the 7-position can influence binding affinity and selectivity towards specific kinases.

Kinase Inhibition

The electronic and steric differences between bromine and chlorine can lead to differential interactions within the ATP-binding pocket of a kinase. The larger, more polarizable bromine atom may form stronger halogen bonds or other non-covalent interactions compared to chlorine, potentially leading to higher potency. Conversely, the smaller size of chlorine might be favorable for binding to kinases with tighter active sites.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the kinase inhibitory activity of the synthesized compounds using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Set up Kinase Reaction (Kinase, Substrate, Compound) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagents D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Indole-based kinase inhibitors often target pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways is a common feature of many cancers.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Cell Proliferation & Survival

Simplified MAPK/ERK and PI3K/Akt signaling pathways.

Conclusion

This comparative guide provides a predictive analysis of this compound and 7-chloro-4,5-difluoro-1H-indole, highlighting the likely differences in their physicochemical properties and potential biological activities. The choice between a bromo or chloro substituent will likely depend on the specific therapeutic target and the desired drug-like properties. The provided general experimental protocols offer a starting point for the synthesis and evaluation of these and other novel indole derivatives in a drug discovery setting. Direct experimental validation is necessary to confirm the predicted properties and biological activities of these compounds.

References

Computational studies on the electronic properties of 7-Bromo-4,5-difluoro-1H-indole.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Computational Study of Electronic Properties of Halogenated Indoles, with Relevance to 7-Bromo-4,5-difluoro-1H-indole

For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount. This guide provides a comparative overview of computational approaches used to study the electronic characteristics of halogenated indoles, offering insights relevant to the analysis of this compound. Due to the limited publicly available experimental and computational data specifically for this compound, this guide draws comparisons from computational studies on other bromo- and fluoro-substituted indole derivatives.

Introduction to Computational Studies of Indoles

Indole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment, are crucial determinants of their reactivity, stability, and interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting these properties.[1][2] DFT calculations allow for the systematic investigation of substituent effects on the electronic structure of the indole ring.[1][2]

Experimental and Computational Data Comparison

Table 1: Calculated Electronic Properties of Substituted Indoles

MoleculeMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
IndoleDFT/B3LYP6-311+G(d,p)-5.58-0.115.472.11
5-BromoindoleDFT/B3LYP6-311G(d,p)-6.22-1.244.98Not Reported
4-FluoroindoleNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
5-Chloro-3-phenyl-1H-indole-2-carboxylateDFT/B3LYP6-31+G(d,p)Not ReportedNot ReportedNot ReportedNot Specified
2,6-dichloro-4-fluoro phenolDFT/B3LYP6-311+G(d,p)-7.21-1.985.23Not Reported

Note: Data for this table is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. The electronic properties of this compound are expected to be influenced by the combined electron-withdrawing effects of the bromine and fluorine atoms.

Experimental Protocols and Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen methodology. The following sections detail typical experimental and computational protocols used in the study of indole derivatives.

Experimental Protocols

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of indole derivatives are typically recorded at room temperature using a UV-VIS spectrophotometer.[3] Solutions are prepared in various solvents, such as cyclohexane and ethanol, at concentrations around 1 x 10⁻⁴ M.[3] The wavelengths of maximum absorption (λmax) provide information about the electronic transitions within the molecule.

Fluorescence Spectroscopy: Excitation and emission fluorescence spectra are obtained using a spectrofluorometer at room temperature.[3] These spectra provide insights into the excited state properties of the molecules and are sensitive to substituent effects and the solvent environment.[3]

Computational Protocols

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules.[1][2]

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[2]

  • Geometry Optimization: The first step in any DFT calculation is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found.

  • Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including:

    • HOMO and LUMO Energies: These orbitals are crucial for understanding chemical reactivity. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the lowest energy orbital without electrons and is associated with the ability to accept electrons.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies greater stability.

    • Dipole Moment: This is a measure of the overall polarity of the molecule and is important for understanding intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Visualizing Computational Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a conceptual comparison of electronic properties.

G Computational Chemistry Workflow for Electronic Property Prediction A Molecule Selection (e.g., this compound) B Geometry Optimization (DFT: e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) C->D E Analysis and Comparison (with experimental data or related molecules) D->E F Data Visualization (MEP maps, Orbital plots) D->F

Caption: A typical workflow for computational analysis of molecular electronic properties.

G Conceptual Comparison of HOMO-LUMO Gaps in Halogenated Indoles Indole Indole (Large Gap) Bromo Bromo-Indole (Smaller Gap) Indole->Bromo Electron-withdrawing Br Fluoro Fluoro-Indole (Slightly Smaller Gap) Indole->Fluoro Electron-withdrawing F BromoFluoro This compound (Expected Smallest Gap) Bromo->BromoFluoro Fluoro->BromoFluoro

Caption: Expected trend of HOMO-LUMO gaps with halogen substitution on the indole ring.

Conclusion

While direct experimental data on the electronic properties of this compound are scarce, computational methods, particularly DFT, provide a powerful framework for their prediction. By comparing with data from other halogenated indoles, it is anticipated that the combined electron-withdrawing effects of the bromine and two fluorine atoms in this compound will lead to a lower HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers initiating computational investigations into this and other novel indole derivatives.

References

A Comparative Guide to HPLC and LC-MS for Purity Validation of 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical determinant of its efficacy, safety, and overall quality. For novel heterocyclic compounds such as 7-Bromo-4,5-difluoro-1H-indole, a key intermediate in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of this specific indole derivative. We will delve into detailed experimental protocols, present comparative data, and discuss the relative merits of each technique for researchers, scientists, and drug development professionals.

The Analytical Challenge: Characterizing this compound

This compound is a halogenated indole with a molecular weight of 231.03 g/mol . Its structure, featuring bromine and fluorine atoms, presents unique analytical considerations. The primary goal of purity analysis is to separate the main compound from any process-related impurities, such as starting materials, by-products, or degradation products, and to accurately quantify their levels.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in analytical chemistry, renowned for its high resolution, sensitivity, and reproducibility in separating and quantifying components of a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A well-defined HPLC method is crucial for achieving accurate and reliable purity results. Below is a typical experimental protocol that can be adapted for the analysis of this compound.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Acetonitrile

This method utilizes a C18 column, which is effective for retaining and separating non-polar to moderately polar compounds like halogenated indoles. The gradient elution with an organic modifier (acetonitrile) allows for the separation of impurities with a wide range of polarities. The inclusion of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if the eluent is subsequently introduced into a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Identification

LC-MS is a hybrid technique that couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This combination not only allows for the quantification of impurities but also provides valuable information about their molecular weights, aiding in their identification.

Experimental Protocol: LC-MS

The LC component of an LC-MS method for this compound would be very similar to the HPLC protocol described above. The key difference lies in the detector, which is a mass spectrometer.

ParameterRecommended Conditions
Liquid Chromatography Same as the HPLC method described above
Ionization Source Electrospray Ionization (ESI) in positive and negative ion modes
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Electrospray ionization is a soft ionization technique well-suited for the analysis of small organic molecules like indoles. Operating in both positive and negative ion modes can provide comprehensive information, as some impurities may ionize more efficiently in one mode over the other.

Analytical Workflow

The following diagram illustrates the general workflow for both HPLC and LC-MS analysis, from sample preparation to data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC_System HPLC Path LC_MS_System LC-MS System (LC Part) Filtration->LC_MS_System LC-MS Path UV_Detector UV Detector HPLC_System->UV_Detector MS_Detector Mass Spectrometer LC_MS_System->MS_Detector Chromatogram_Processing Chromatogram Processing (Peak Integration) UV_Detector->Chromatogram_Processing MS_Detector->Chromatogram_Processing Purity_Calculation Purity Calculation (% Area) Chromatogram_Processing->Purity_Calculation Impurity_Identification Impurity Identification (Mass Spectra) Chromatogram_Processing->Impurity_Identification Final Report Final Report Purity_Calculation->Final Report Impurity_Identification->Final Report

Analytical Workflow for HPLC and LC-MS Purity Validation.

Comparative Data Presentation

To illustrate the type of data obtained from each technique, the following table summarizes hypothetical results for the purity analysis of a sample of this compound containing two impurities.

AnalyteRetention Time (min)HPLC (% Area)LC-MS (Detected m/z)Putative Identification
Impurity 15.80.25152.054,5-Difluoro-1H-indole
This compound 12.3 99.5 231.96 [M+H]+, 229.96 [M-H]- Main Compound
Impurity 215.10.25310.91Dibrominated-difluoro-1H-indole

Comparison of HPLC and LC-MS for Purity Validation

Both HPLC and LC-MS are powerful tools for purity validation, but they offer different advantages and are suited for different stages of the research and development process.

FeatureHPLC with UV DetectionLC-MS
Primary Function Separation and QuantificationSeparation, Quantification, and Identification
Selectivity Based on retention time and UV absorbanceBased on retention time and mass-to-charge ratio
Sensitivity Good, but can be limited for impurities with poor chromophoresExcellent, often superior to UV detection
Information Provided Purity based on peak area percentagePurity, molecular weight of impurities, and structural information (with MS/MS)
Cost and Complexity Relatively lower cost and complexityHigher initial investment and operational complexity
Ideal Application Routine quality control, known impurity profilingImpurity identification, analysis of complex mixtures, and early-stage development

Advantages of HPLC:

  • Robust and Reliable: HPLC is a well-established technique with a long history of providing reliable and reproducible results.

  • Cost-Effective: The instrumentation and operational costs are generally lower than those of LC-MS.

  • Ease of Use: Modern HPLC systems are highly automated and relatively easy to operate for routine analysis.

Advantages of LC-MS:

  • Unambiguous Identification: The ability to determine the molecular weight of an impurity provides a high degree of confidence in its identification.

  • Higher Sensitivity and Specificity: LC-MS can often detect impurities at lower levels than HPLC with UV detection, and the mass-selective detection can eliminate interferences from co-eluting compounds.

  • Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), LC-MS can provide valuable structural information about unknown impurities.

Conclusion and Recommendations

For the purity validation of this compound, both HPLC and LC-MS are indispensable techniques. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and release testing where the impurity profile is well-characterized, a validated HPLC method with UV detection is often sufficient, providing a cost-effective and reliable solution.

  • During process development, stability studies, and for the characterization of new batches , LC-MS is the preferred technique. Its ability to identify unknown impurities and provide molecular weight information is crucial for understanding degradation pathways and ensuring the comprehensive characterization of the compound.

In an ideal scenario, a combined approach is most effective. HPLC can be used for routine purity checks, while LC-MS is employed for in-depth impurity profiling and identification, ensuring the highest level of quality and safety for this compound and its downstream applications in research and drug development.

Fluorinated Indole Derivatives Demonstrate Enhanced Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of fluorine atoms on indole-based compounds significantly enhances their metabolic stability, a critical attribute for the development of effective and durable pharmaceuticals. This guide provides a comparative analysis of fluorinated and non-fluorinated indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying metabolic processes.

The introduction of fluorine into a molecule, a process known as fluorination, is a cornerstone of modern medicinal chemistry. By replacing a hydrogen atom with a highly stable carbon-fluorine bond, sites on the indole ring that are susceptible to breakdown by the body's metabolic machinery can be effectively shielded.[1] This "metabolic blocking" primarily thwarts the activity of cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[2]

Quantitative Comparison of Metabolic Stability

The enhanced metabolic stability of fluorinated indole derivatives is evident in key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates that the compound remains in the body for a longer period, while a lower intrinsic clearance suggests a slower rate of metabolism by the liver.

Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source (Microsomes)
Indole Parent non-fluorinated indole12.35Not availableMouse
5-Fluoroindole Indole with fluorine at the 5-position144.29.0Rat
UT-155 Non-fluorinated indazole analog12.35Not availableMouse
32a 4-Fluoro-indazole analog of UT-15513.29Not availableMouse
32c CF3-substituted indazole analog of UT-15553.711.29Mouse
Compound 19b Indole with an electron-donating group at the 3-position9.29Not availableMouse
Compound 19a Indole with an electron-withdrawing group at the 3-position21.77Not availableMouse

Note: The data presented is compiled from various preclinical studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions. However, the consistent trend of increased metabolic stability with fluorination is a key observation.

Experimental Protocols: Assessing Metabolic Stability

The metabolic stability of these compounds is typically evaluated through in vitro microsomal stability assays. The following is a detailed protocol for such an experiment.

In Vitro Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (both fluorinated and non-fluorinated indole derivatives)

  • Pooled liver microsomes (from human or relevant animal species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or another suitable organic solvent) containing an internal standard for analytical quantification

  • Incubator set to 37°C

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Also, prepare the necessary dilutions of the liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the microsomal solution to 37°C. Add the test compound to the microsomes and allow it to pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (cold acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: After the final time point, vortex and centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate or vials and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the elimination rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is determined by the formula: CLint = (0.693 / t½) / (concentration of microsomal protein).

Visualizing the Metabolic Landscape

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of indole and the workflow of the stability assay.

Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl CYP2A6, CYP2E1 Oxindole Oxindole Indole->Oxindole CYP2A6, CYP2E1, CYP2C19 Other_Metabolites Other Hydroxylated Metabolites Indole->Other_Metabolites Various CYPs

Caption: Cytochrome P450-mediated metabolism of indole.[2]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock D Incubate Compound with Microsomes at 37°C A->D B Prepare Microsome Solution B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Take Samples at Time Intervals E->F G Quench Reaction with Cold Acetonitrile F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Half-life and Intrinsic Clearance I->J

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

Comparative Analysis of Substituted Indole Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the X-ray crystal structure analysis of various substituted indole derivatives, with a focus on halogenated compounds analogous to 7-Bromo-4,5-difluoro-1H-indole. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural aspects of these compounds.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous physiological and biochemical processes.[1][2] Their versatile molecular framework makes them a common scaffold in drug discovery and development, with applications ranging from anticancer to antimicrobial agents.[2][3] X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships. This guide compares the crystallographic data of several substituted indole derivatives to provide a structural context for this compound.

Comparative Crystallographic Data

While specific crystallographic data for this compound is not publicly available, this section presents data from related substituted indole and heterocyclic structures to offer a valuable comparison. The following table summarizes key crystallographic parameters for a selection of these compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
(4-Bromophenyl)(1H-indol-7-yl)methanoneC₁₅H₁₀BrNOMonoclinicP2₁/c11.32417.465114.9579103.1001231.574[4]
5-Methoxy-1H-indole-2-carboxylic acidC₁₀H₉NO₃MonoclinicP2₁/c4.030513.034617.204291.871-4[1]
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole-MonoclinicP2₁6.235126.015612.486493.2432022.178[5]
4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC₁₁H₁₁BrO₃--------[6]

Note: The table above includes data for indole derivatives and a related bromo-substituted heterocyclic compound to provide a basis for comparison. The selection is based on the presence of halogen substituents and the indole core structure where available.

Experimental Protocols

The methodologies for the synthesis and structural analysis of indole derivatives are crucial for reproducibility and further research. Below are generalized protocols based on common practices reported in the literature for similar compounds.

General Synthesis of Substituted Indole Derivatives

The synthesis of substituted indoles can be achieved through various methods. A common approach involves a multi-step synthesis starting from commercially available precursors. For instance, the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate was achieved in two steps.[7] Initially, an indole-3-ylmethylium tetrafluoroborate intermediate was prepared by reacting 5-bromoindole and 4-methoxy benzaldehyde with HBF₄·OEt₂.[7] This intermediate was then reacted with 1,3,5-triaza-7-phosphaadamantane (PTA) to yield the final product, which was purified by recrystallization.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data are typically collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[8] The collected intensity data are then processed, which includes integration and corrections for absorption effects.[8] The crystal structure is solved using direct methods and refined on F² using software packages like SHELXT and SHELXL.[8] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[8]

Biological Signaling Pathway

Indole derivatives are known to interact with a multitude of biological targets, influencing various signaling pathways. Their diverse biological activities include anticancer, anti-inflammatory, and antimicrobial effects.[2][3] For instance, certain indole derivatives act as kinase inhibitors, which are crucial in cancer therapy as they can modulate signaling pathways responsible for cell proliferation and survival.[6]

The diagram below illustrates a simplified generic signaling pathway that can be modulated by kinase inhibitors, a class to which many biologically active indole derivatives belong.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression translocation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Indole_Derivative Indole_Derivative Indole_Derivative->Kinase_B Inhibition

Caption: Generic kinase signaling pathway inhibited by an indole derivative.

This guide serves as a foundational resource for understanding the structural characteristics of this compound derivatives through comparison with structurally related compounds. The provided data and protocols are intended to support further research and drug development efforts in this promising area of medicinal chemistry.

References

Benchmarking the reactivity of 7-Bromo-4,5-difluoro-1H-indole in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the various substituted indoles, 7-Bromo-4,5-difluoro-1H-indole serves as a versatile building block, with the bromine atom providing a reactive handle for numerous cross-coupling reactions. The presence of fluorine atoms at the 4 and 5-positions can significantly influence the electronic properties of the indole ring, potentially impacting reactivity and conferring desirable pharmacokinetic properties to the resulting molecules.

This guide provides a comparative overview of the reactivity of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is based on established methodologies for similar bromo-indole and fluoroaromatic substrates, offering a robust starting point for experimental design and optimization.

Comparative Performance Overview

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with various coupling partners. It is important to note that yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions, and optimization is often necessary to achieve the desired outcome.

Reaction Type Coupling Partner Catalyst System Base Solvent Temp. (°C) Typical Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF80-12070-95
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Xantphos or BrettPhosCs₂CO₃ or K₃PO₄Toluene or Dioxane90-11060-90
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMF50-8065-92
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile100-14050-85

Experimental Protocols

Detailed experimental protocols for each cross-coupling reaction are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and the amine, followed by anhydrous toluene.

  • Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling

This protocol details the C-C bond formation between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature or heat to 60 °C for 6-18 hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Heck Reaction

This protocol describes the C-C bond formation between this compound and an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Purge the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat to 120 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with diethyl ether.

  • Wash the organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate the general catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_oad Ar-Pd(II)-Br(L_n) pd0->pd_oad Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-Ar'(L_n) pd_oad->pd_trans Transmetalation (Ar'B(OH)₂) reductive_elimination Reductive Elimination pd_trans->reductive_elimination product Ar-Ar' reductive_elimination->pd0 reductive_elimination->product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_oad Ar-Pd(II)-Br(L_n) pd0->pd_oad Oxidative Addition (Ar-Br) pd_amine [Ar-Pd(II)-NHR'R''](L_n)Br pd_oad->pd_amine Amine Coordination (HNR'R'') pd_amido Ar-Pd(II)-NR'R''(L_n) pd_amine->pd_amido Deprotonation (Base) reductive_elimination Reductive Elimination pd_amido->reductive_elimination product Ar-NR'R'' reductive_elimination->pd0 reductive_elimination->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_oad Ar-Pd(II)-Br(L_n) pd0->pd_oad Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)-C≡CR(L_n) pd_oad->pd_alkynyl Transmetalation reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product Ar-C≡CR reductive_elimination->pd0 reductive_elimination->product cu_halide Cu(I)X alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oad cu_acetylide->cu_halide alkyne->cu_acetylide Base Heck_Cycle pd0 Pd(0)L_n pd_oad Ar-Pd(II)-Br(L_n) pd0->pd_oad Oxidative Addition (Ar-Br) pd_pi π-complex pd_oad->pd_pi Olefin Coordination (H₂C=CHR) pd_sigma σ-alkyl Pd(II) complex pd_pi->pd_sigma Migratory Insertion beta_elimination β-Hydride Elimination pd_sigma->beta_elimination product Ar-CH=CHR beta_elimination->pd0 Base beta_elimination->product Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction under Inert Atmosphere (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Safety Operating Guide

Safe Disposal of 7-Bromo-4,5-difluoro-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous brominated and fluorinated indole compounds, 7-Bromo-4,5-difluoro-1H-indole is anticipated to be a hazardous substance. All handling and disposal should be conducted by trained personnel within a controlled laboratory environment.

Anticipated Hazards:

Hazard CategoryDescriptionGHS Classification (Inferred)
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.Category 4
Skin Corrosion/IrritationCauses skin irritation.Category 2
Eye Damage/IrritationCauses serious eye irritation.Category 2
Respiratory SensitizationMay cause respiratory irritation.STOT SE 3

Personal Protective Equipment (PPE):

EquipmentSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye/Face ProtectionSafety glasses with side-shields or goggles
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes
Respiratory ProtectionUse within a certified chemical fume hood

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

Waste Segregation and Collection:
  • Designated Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container for all solid waste contaminated with this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Collection: Collect all disposable materials that have come into contact with the compound, including gloves, weighing paper, and contaminated bench liners, in this container.

Decontamination of Non-Disposable Equipment:
  • Glassware and Equipment: Rinse any non-disposable glassware or equipment that has been in contact with the compound with an appropriate organic solvent (e.g., acetone, ethanol) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container. Do not dispose of the rinsate down the drain.

Spill Management:
  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[1][2]

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Waste Storage and Disposal:
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Handling of This compound B Contaminated Material? A->B C Solid Waste (Gloves, Paper, etc.) B->C Yes, Solid E Non-Disposable Equipment (Glassware, etc.) B->E Yes, Reusable G Collect in Labeled Hazardous Waste Container C->G D Liquid Waste (Solvent Rinsate) D->G F Decontaminate with Appropriate Solvent E->F F->D J Clean Equipment F->J H Store in Designated Secure Area G->H I Dispose via Licensed Waste Management H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromo-4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 7-Bromo-4,5-difluoro-1H-indole. The following guidance is based on the known hazards of structurally similar compounds, such as 7-Bromo-4-fluoro-1H-indole and 7-Bromo-1H-indole. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.

Hazard Assessment and GHS Classification

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin, eye, and respiratory irritation.[1][2] The inferred GHS classification is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[3]Protects eyes from contact with the chemical, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.Prevents skin contact, which can be harmful and cause irritation.[1][2]
Body Protection A full-length, buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound should be done in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of the compound, which may be harmful and cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Access: Store in a locked cabinet or other secure location to restrict access to authorized personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it requires special disposal procedures.[4][5]

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[4]

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[5]

    • Do not mix with non-halogenated waste to avoid higher disposal costs and complications.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Prohibition: Do not pour any waste containing this compound down the drain.[5]

Experimental Workflow and Logic Diagrams

To provide clear, step-by-step guidance, the following diagrams illustrate the safe handling workflow and the logical relationships for risk assessment.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data prep2 Designate Fume Hood Work Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solutions handle1->handle2 storage1 Store in Tightly Sealed Container handle2->storage1 disp1 Segregate Halogenated Waste handle2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Certified Waste Handler disp2->disp3

Caption: Experimental Workflow for Safe Handling of this compound.

cluster_hazards Potential Hazards cluster_controls Control Measures substance This compound (Solid) hazard1 Skin Irritation substance->hazard1 hazard2 Eye Irritation substance->hazard2 hazard3 Respiratory Irritation substance->hazard3 hazard4 Harmful if Inhaled, Swallowed, or in Contact with Skin substance->hazard4 control3 Personal Protective Equipment (PPE) hazard1->control3 hazard2->control3 control1 Engineering Controls (Fume Hood) hazard3->control1 hazard4->control1 control2 Administrative Controls (SOPs, Training) hazard4->control2 hazard4->control3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.